Metolachlor-d11
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
294.86 g/mol |
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i1D3,2D3,5D2,6D,7D,8D |
InChI Key |
WVQBLGZPHOPPFO-ZPOKHESBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(C(C)COC)C(=O)CCl)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Physical and Chemical Properties of Metolachlor-d11
This technical guide provides a comprehensive overview of the physical and chemical properties of Metolachlor-d11, a deuterated analog of the widely used herbicide Metolachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize this compound as an internal standard for quantitative analysis.
This compound is primarily employed in isotope dilution mass spectrometry (IDMS) for the precise quantification of Metolachlor in various matrices. Its physical and chemical properties are nearly identical to those of the non-labeled Metolachlor, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization behavior allow for accurate correction of matrix effects and variations in analytical performance.[1]
Core Physical and Chemical Properties
The key physical and chemical data for this compound are summarized in the tables below. Data for the non-deuterated S-Metolachlor are also provided for comparison, as they are often used as reference points due to the extensive characterization of the parent compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-chloro-N-(2-ethyl-6-methylphenyl-d11)-N-(1-methoxypropan-2-yl)acetamide | [1] |
| CAS Number | 1632119-30-2 | [1] |
| Molecular Formula | C₁₅D₁₁H₁₁ClNO₂ | [1] |
| Molecular Weight | 294.86 g/mol | [1] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Appearance | Tan to brown oily liquid (based on Metolachlor) | [2] |
| Density (S-Metolachlor) | 1.117 g/cm³ at 20°C | [3] |
| Boiling Point (S-Metolachlor) | Approx. 334°C | [3] |
| Freezing Point (S-Metolachlor) | -61.1°C | [3] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 530 mg/L at 20°C (for Metolachlor) | [4][5] |
| Organic Solvents | Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. | [2] |
Experimental Protocols
The following are detailed methodologies for the analysis of Metolachlor, which are directly applicable to this compound when used as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Soil and Plant Matrices
This method is suitable for the quantitative determination of Metolachlor residues.
-
Sample Preparation (Accelerated Solvent Extraction - ASE):
-
Homogenize dried soil or plant material.
-
Accurately weigh 10 g of the homogenized sample into an extraction cell.
-
Spike the sample with a known concentration of this compound internal standard.
-
Extract the sample using an accelerated solvent extractor with a mixture of n-hexane and acetone.
-
The extract is then concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) if necessary.
-
-
GC-MS Instrumentation and Conditions: [1][6]
-
Gas Chromatograph: Agilent 7832 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
-
Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).[6]
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 160°C (hold for 3 min), ramp to 280°C at 20°C/min (hold for 5 min).[2]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. Precursor and product ions for Metolachlor and this compound should be optimized.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis in Water Samples
This method offers high sensitivity and selectivity for the analysis of Metolachlor in aqueous matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE): [7]
-
Acidify a 50 mL water sample with phosphoric acid.
-
Spike the sample with this compound internal standard.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a mixture of methanol and water (e.g., 80/20 v/v).
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 10/90 acetonitrile/water).
-
-
LC-MS/MS Instrumentation and Conditions: [3][8][9]
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18 (or equivalent C18 column).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Metolachlor and this compound must be determined and optimized.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to determine the chemical purity of this compound.
-
Instrumentation and Conditions: [4]
-
HPLC System: Shimadzu LC-2030 or equivalent with a UV-Vis detector.
-
Column: Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. Simultaneous determination of metolachlor, pendimethalin and oxyfluorfen in bulb vegetables using gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. ijariit.com [ijariit.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Navigating Precision: A Technical Guide to Metolachlor-d11
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties and analytical applications of Metolachlor-d11. Given that "this compound" can refer to several isotopically labeled compounds, this document clarifies the distinct forms, their corresponding identifiers, and their principal roles as internal standards in quantitative analysis.
Core Compound Identification
Metolachlor is a widely used herbicide for controlling grass and broadleaf weeds in various crops.[1][2] Its deuterated analogues are synthesized for use in analytical testing, primarily to improve the accuracy of quantification methods.[3] It is crucial to distinguish between the different deuterated forms of Metolachlor, as their chemical properties and intended uses may vary. The most common variants are Metolachlor-(2-ethyl-6-methylphenyl-d11) and a deuterated form of a Metolachlor metabolite, Metolachlor OA.
The following table summarizes the key quantitative data for the prominent deuterated forms of Metolachlor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Metolachlor-(2-ethyl-6-methylphenyl-d11) | 1632119-30-2 | C₁₅D₁₁H₁₁ClNO₂ | 294.86 |
| Metolachlor OA-d11 | 2714437-06-4 | C₁₅H₁₀D₁₁NO₄ | 290.4 |
| This compound ESA sodium salt | - | C₁₅H₁₁D₁₁NO₅SNa | 362.46 |
Application in Analytical Chemistry
Deuterated standards like this compound are fundamental to the analytical technique of isotope dilution mass spectrometry (IDMS). These compounds are chemically identical to their non-labeled counterparts but have a higher mass due to the presence of deuterium atoms. This property allows them to be distinguished by a mass spectrometer.
The primary application of this compound is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify levels of Metolachlor and its metabolites in various matrices, including environmental samples (e.g., water, soil) and agricultural products.[4] By adding a known amount of the deuterated standard to a sample before processing, any loss of the target analyte during sample preparation and analysis can be accurately corrected, thereby minimizing matrix effects and improving the precision of the results.
Due to their function as analytical standards, these compounds are not used in studies of biological activity or signaling pathways. The biological effects of the herbicide are studied using the non-labeled form, Metolachlor.[1]
Experimental Workflow for Herbicide Residue Analysis
The following diagram illustrates a typical experimental workflow for the quantification of Metolachlor in an environmental sample using this compound as an internal standard.
Caption: General workflow for herbicide residue analysis.
Detailed Experimental Protocol: An Exemplar
The following is a generalized protocol for the determination of Metolachlor in water samples, illustrating the use of a deuterated internal standard. This protocol is based on common methodologies found in the literature.[5]
Objective: To quantify the concentration of Metolachlor in a water sample using LC-MS/MS with this compound as an internal standard.
Materials:
-
Water sample
-
Metolachlor analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Measure a precise volume of the water sample (e.g., 100 mL).
-
Add a known volume of the this compound internal standard solution to the sample to achieve a specific concentration (e.g., 100 ng/L).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., 1 mL of 50:50 methanol:water) for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Set up the LC-MS/MS system with a suitable chromatographic column and mobile phases for the separation of Metolachlor.
-
Optimize the mass spectrometer parameters for the detection of both Metolachlor and this compound (precursor and product ions).
-
Inject the prepared sample extract into the LC-MS/MS system.
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both Metolachlor and this compound.
-
Calculate the peak area ratio of Metolachlor to this compound.
-
Prepare a calibration curve using a series of standards containing known concentrations of Metolachlor and a constant concentration of this compound.
-
Plot the peak area ratio against the concentration of the Metolachlor standards.
-
Determine the concentration of Metolachlor in the sample by comparing its peak area ratio to the calibration curve.
-
This technical guide provides a foundational understanding of this compound, emphasizing its critical role in enhancing the accuracy and reliability of analytical measurements. For specific applications, researchers should consult detailed, validated methods and the documentation provided with the certified reference materials.
References
A Technical Guide to Metolachlor-d11: Sourcing and Application as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the procurement and utilization of Metolachlor-d11 as an analytical standard. This compound is a deuterated analog of the widely used herbicide Metolachlor and serves as an ideal internal standard for the quantitative analysis of Metolachlor in various environmental and biological matrices. Its use is critical for achieving accurate and reliable results in analytical testing by compensating for matrix effects and variations in sample processing.
Sourcing this compound Analytical Standard
Several reputable suppliers offer this compound and its metabolites as analytical standards. The selection of a supplier may depend on the specific deuterated form required, desired purity, and available formats. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Isotopic Purity | Format | Storage Temperature |
| Sigma-Aldrich (MilliporeSigma) | Metolachlor-(2-ethyl-6-methylphenyl-d11) PESTANAL®, analytical standard | 1632119-30-2 | ≥97.0% (HPLC) | ≥98 atom % D | Neat | 2-8°C |
| LGC Standards | Metolachlor OA-d11 | 2714437-06-4 | >95% (HPLC) | Not Specified | Neat | -20°C |
| ReseaChem GmbH | This compound ESA sodium salt | - | ≥95% | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Analysis of Metolachlor in Water Samples using this compound Internal Standard
The following protocol is a synthesized methodology based on established analytical procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA) for the analysis of herbicides in water.[1][2] This method utilizes solid-phase extraction (SPE) for sample concentration and gas chromatography-mass spectrometry (GC/MS) for detection and quantification.
Reagents and Materials
-
This compound analytical standard
-
Metolachlor analytical standard
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate, anhydrous
-
Reagent water (Type I)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge and centrifuge tubes (if samples contain particulates)
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 100 µg/mL.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a working concentration (e.g., 1 µg/mL) for spiking into samples.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of Metolachlor. Each calibration standard should be spiked with the same concentration of the this compound internal standard spiking solution.
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass containers.
-
Fortification: To a known volume of the water sample (e.g., 200 mL), add a precise volume of the this compound internal standard spiking solution.[1][2] This results in a known concentration of the internal standard in the sample.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by reagent water.
-
Pass the fortified water sample through the SPE cartridge at a controlled flow rate. The analytes, including Metolachlor and this compound, will be retained on the sorbent.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge using a suitable solvent, such as ethyl acetate.
-
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
GC/MS Analysis
-
Injection: Inject an aliquot of the concentrated extract into the GC/MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) to separate Metolachlor and this compound. A typical temperature program would involve an initial hold, a ramp to a higher temperature, and a final hold.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both Metolachlor and this compound. For example, for Metolachlor, ions such as m/z 238 and 240 may be monitored.[3]
Quantification
The concentration of Metolachlor in the original sample is determined by calculating the ratio of the peak area of Metolachlor to the peak area of the this compound internal standard. This ratio is then compared to the calibration curve generated from the analysis of the calibration standards. The use of the internal standard corrects for any loss of analyte during sample preparation and any variations in instrument response.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Metolachlor in water samples using a deuterated internal standard.
Caption: General workflow for the quantitative analysis of Metolachlor in water.
Alternative Analytical Approaches
While GC/MS is a common technique, other methods can also be employed for the analysis of Metolachlor.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the analysis of Metolachlor and its more polar metabolites, such as the ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates.[4]
-
Direct Analysis by Paper Spray Ionization Mass Spectrometry: This is a rapid screening technique that requires minimal sample preparation.[5]
Logical Relationship for Internal Standard Utilization
The core principle behind using a deuterated internal standard is to establish a reliable quantitative relationship between the analyte and the standard.
Caption: Logic of quantification using an internal standard.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Compound-Specific Chlorine Isotope Analysis of the Herbicides Atrazine, Acetochlor, and Metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct analysis of herbicides by paper spray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Metolachlor-d11 Certificate of Analysis
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Metolachlor-d11. The information is targeted towards researchers, scientists, and professionals in drug development who utilize deuterated standards for analytical and research purposes.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for this compound, compiled from publicly available data from various suppliers. These values represent typical specifications for this analytical standard.
Table 1: Chemical and Physical Properties
| Parameter | Specification | Source(s) |
| Chemical Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide-d11 | [1][2] |
| CAS Number | 1632119-30-2 | [1][2] |
| Molecular Formula | C₁₅H₁₁D₁₁ClNO₂ | [2] |
| Molecular Weight | 294.86 g/mol | [1][2] |
| Appearance | Neat | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][3] |
Table 2: Analytical Specifications
| Parameter | Method | Specification | Source(s) |
| Purity | HPLC | ≥97.0% | [1] |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % D | [1] |
| Isotopic Enrichment | Not specified | >99% | [1] |
Experimental Protocols
The following are representative experimental protocols that are typically employed in the quality control and certification of this compound. These methods are based on general analytical procedures for similar compounds and information from published analytical methods for Metolachlor and its derivatives.[4][5]
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for Metolachlor (e.g., 220 nm).
-
Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
2. Mass Spectrometry (MS) for Isotopic Purity and Enrichment
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Positive ion mode.[4]
-
Data Acquisition: Full scan mode to determine the isotopic distribution and confirm the mass of the deuterated molecule.
-
Analysis: The isotopic purity is determined by calculating the percentage of the desired deuterated species relative to all isotopic variants of the molecule. Isotopic enrichment is confirmed by the mass shift compared to the unlabeled Metolachlor standard.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To confirm the absence or significant reduction of protons at the deuterated positions.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR: To directly observe the deuterium signals and confirm their positions.
-
-
Analysis: The spectra are analyzed to ensure the correct chemical structure and to confirm the locations of deuterium labeling.
Quality Control and Certification Workflow
The following diagram illustrates a typical workflow for the quality control and certification of a deuterated analytical standard like this compound.
Caption: Quality control workflow for this compound.
References
- 1. 异丙甲草胺-D11 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Metolachlor OA-d11 | CAS 2714437-06-4 | LGC Standards [lgcstandards.com]
- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Deuterated Metolachlor in Advancing Environmental Science
A Technical Guide for Researchers and Scientists
The herbicide metolachlor is a widely used agricultural chemical for the control of certain grasses and broadleaf weeds. Due to its extensive use, its presence and persistence in various environmental compartments, such as soil and water, are of significant concern. Accurate and precise quantification of metolachlor and its degradation products is crucial for environmental monitoring, fate and transport studies, and risk assessment. Deuterated metolachlor, a stable isotope-labeled version of the parent compound, plays a pivotal role in achieving the high-quality data required for these environmental investigations. This technical guide provides an in-depth overview of the applications of deuterated metolachlor in environmental science, complete with experimental protocols, data presentation, and workflow visualizations.
Core Applications of Deuterated Metolachlor
The primary application of deuterated metolachlor, most commonly as metolachlor-d6, in environmental science is as an internal standard in analytical chemistry. The use of an isotopically labeled internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold standard for quantitative analysis.
1. Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification:
IDMS is a powerful analytical technique that provides high accuracy and precision by correcting for the loss of analyte during sample preparation and analysis.[1] A known amount of the deuterated internal standard (e.g., metolachlor-d6) is added to the environmental sample at the beginning of the analytical procedure.[1] The deuterated standard is chemically identical to the native analyte, so it behaves similarly during extraction, cleanup, and chromatographic separation. However, it can be distinguished from the native analyte by its higher mass in a mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of any losses that may have occurred during the analytical process.
2. Environmental Fate and Transport Studies:
Understanding the environmental fate of metolachlor, including its degradation, sorption, and transport in soil and water, is essential for predicting its environmental impact. Deuterated metolachlor can be used in laboratory and field studies to trace the movement and transformation of metolachlor in various environmental matrices. By spiking soil or water samples with deuterated metolachlor, researchers can monitor its disappearance over time and identify its degradation products.
3. Degradation Pathway Elucidation:
Metolachlor undergoes microbial degradation in the environment, leading to the formation of various metabolites.[2] The two major degradation products are metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[3] Deuterated metolachlor can be used to confirm the identity of these and other metabolites. When deuterated metolachlor is used in degradation studies, the resulting metabolites will also be isotopically labeled, which aids in their identification using mass spectrometry.
Quantitative Data Summary
The use of deuterated metolachlor as an internal standard in isotope dilution analysis leads to robust and reliable quantitative data. The following tables summarize typical performance metrics for analytical methods employing this approach for the determination of metolachlor in environmental samples.
Table 1: Method Detection and Quantification Limits for Metolachlor in Water
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| GC-MS with Isotope Dilution | Water | 0.05 µg/L | 0.075 µg/L | [4][5] |
| LC/ESI-MS/MS | Ground and Surface Water | 0.125 ng injected | 0.10 µg/L | [3] |
Table 2: Accuracy and Precision of Metolachlor Analysis in Environmental Samples
| Analytical Method | Matrix | Fortification Levels | Recovery | Relative Standard Deviation (RSD) | Citation |
| GC-MS with Isotope Dilution | Water and Soil | Not Specified | > 80% | < 4% | [4] |
| LC/ESI-MS/MS | Ground and Surface Water | 0.10 - 100 µg/L | 95 - 105% | Not Specified | [3] |
| HPLC-UV | Soil | Three Levels | 81 - 92% | Not Specified | [6][7] |
Key Experimental Protocols
The following are detailed methodologies for the analysis of metolachlor in environmental samples using a deuterated internal standard.
Protocol 1: Determination of Metolachlor in Water by Isotope Dilution GC-MS
This protocol is a composite based on established methods for the analysis of herbicides in water.[4]
1. Sample Preparation and Fortification: a. Collect a representative water sample (e.g., 1 liter) in a clean glass container. b. Add a known amount of deuterated metolachlor (e.g., metolachlor-d6) solution as an internal standard to the water sample. The amount should be chosen to be in the mid-range of the expected analyte concentration. c. Mix the sample thoroughly to ensure homogeneity.
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing methanol followed by deionized water. b. Pass the fortified water sample through the SPE cartridge at a controlled flow rate. c. Wash the cartridge with deionized water to remove interfering substances. d. Elute the retained metolachlor and the deuterated internal standard from the cartridge using a suitable organic solvent (e.g., ethyl acetate).
3. Concentration and Solvent Exchange: a. Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. b. Exchange the solvent to a solvent suitable for GC-MS analysis (e.g., hexane).
4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor characteristic ions for both native metolachlor and deuterated metolachlor. For example, for metolachlor, monitor m/z 238, 253, and for metolachlor-d6, monitor m/z 244, 259 (these are example ions and should be confirmed based on the fragmentation pattern).
5. Quantification: a. Create a calibration curve by analyzing a series of standards containing known concentrations of native metolachlor and a constant concentration of the deuterated internal standard. b. Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of metolachlor in the sample by comparing its area ratio to the calibration curve.
Protocol 2: Analysis of Metolachlor and its ESA and OA Metabolites in Water by LC/ESI-MS/MS
This protocol is adapted from a validated method for the analysis of chloroacetanilide herbicides and their degradates.[3]
1. Sample Preparation and Fortification: a. Take a 50 mL water sample. b. Add a known amount of a suitable deuterated internal standard. While the original method does not specify a deuterated standard for metolachlor itself, for best practice, metolachlor-d6 should be used. For the metabolites, isotopically labeled analogs of ESA and OA would be ideal if available. c. Mix the sample.
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE column. b. Pass the fortified water sample through the column. c. Elute the parent compound and its metabolites with an 80/20 methanol/water (v/v) solution.
3. Concentration and Reconstitution: a. Reduce the eluate volume to less than 1.0 mL. b. Reconstitute the sample in a 10/90 acetonitrile/water (v/v) solution to the desired final volume.
4. LC/ESI-MS/MS Analysis: a. Liquid Chromatograph (LC) Conditions:
- Column: A suitable C18 column.
- Mobile Phase: A gradient of acetonitrile and water, both with a small amount of an appropriate modifier (e.g., formic acid or ammonium acetate) to improve ionization.
- Flow Rate: A typical analytical flow rate (e.g., 0.2-0.4 mL/min). b. Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode for the parent compound and negative ion mode for the ESA and OA degradates.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for metolachlor, metolachlor-d6, ESA, and OA.
5. Quantification: a. Prepare a calibration curve using standards containing the parent compounds and their degradates, along with the internal standard(s). b. Quantify the analytes based on the ratio of their peak areas to that of the corresponding internal standard.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of deuterated metolachlor in environmental science.
References
- 1. lcms.cz [lcms.cz]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
Unveiling Precision: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry with Metolachlor-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS) and its application in the precise quantification of the herbicide Metolachlor, utilizing its deuterated analogue, Metolachlor-d11, as an internal standard. This document delves into the core principles of IDMS, detailed experimental protocols, and data analysis, offering a robust resource for professionals in analytical chemistry, environmental science, and drug development.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the highly accurate and precise quantification of chemical substances.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1] This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13).
By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with exceptional accuracy. The use of an isotopically labeled internal standard effectively corrects for sample loss during preparation and analysis, as well as for variations in instrument response, a common challenge in complex matrices.
This compound is the deuterated form of Metolachlor, a widely used chloroacetanilide herbicide.[2][3] In IDMS, this compound serves as an ideal internal standard for the quantification of Metolachlor due to its nearly identical chemical and physical properties. This ensures that both the analyte and the standard behave similarly during extraction, chromatography, and ionization, leading to highly reliable and reproducible results.
The Role of this compound as an Internal Standard
This compound is a stable isotope-labeled analogue of Metolachlor, where eleven hydrogen atoms have been replaced by deuterium atoms. This substitution increases the molecular weight of the compound without significantly altering its chemical behavior. The key advantages of using this compound in IDMS include:
-
Correction for Matrix Effects: Complex sample matrices, such as soil, water, or biological tissues, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound is affected by the matrix in the same way as the native Metolachlor, the ratio of the two remains constant, allowing for accurate determination of the analyte concentration.
-
Compensation for Sample Loss: During the multi-step process of sample preparation (extraction, cleanup, and concentration), some of the analyte may be lost. By adding a known amount of this compound at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final measurement.
-
Improved Precision and Accuracy: The use of an internal standard that co-elutes with the analyte and is detected simultaneously significantly improves the precision and accuracy of the quantification compared to external calibration methods.
Experimental Workflow for IDMS Analysis of Metolachlor
The following diagram illustrates a typical experimental workflow for the quantification of Metolachlor in an environmental sample using IDMS with this compound.
Caption: A generalized workflow for the analysis of Metolachlor using isotope dilution mass spectrometry.
Detailed Experimental Protocols
This section provides a synthesized experimental protocol for the analysis of Metolachlor in water samples using IDMS with this compound, based on established methodologies.
Materials and Reagents
-
Metolachlor analytical standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Metolachlor and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by appropriate dilution of the intermediate stock solutions with the initial mobile phase composition (e.g., 90:10 water:acetonitrile). The concentration range should bracket the expected sample concentrations.
-
Each calibration standard should contain a constant concentration of the this compound internal standard.
-
Sample Preparation
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise volume of the this compound intermediate stock solution to achieve a final concentration within the calibration range.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Elute the Metolachlor and this compound with an appropriate solvent, such as methanol or acetonitrile.[4]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
-
Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both Metolachlor and this compound for confirmation and quantification.
-
Data Presentation and Quantitative Analysis
The following tables summarize typical quantitative data obtained from the IDMS analysis of Metolachlor.
Table 1: Mass Spectrometric Parameters for Metolachlor and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Metolachlor | 284.1 | 252.1 | 176.1 | 15 |
| This compound | 295.2 | 263.2 | 187.1 | 15 |
Note: Optimal collision energies may vary depending on the instrument.
Table 2: Method Validation Data for Metolachlor in Water
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
Data synthesized from typical performance characteristics of similar analytical methods.[4]
Calculation of Metolachlor Concentration
The concentration of Metolachlor in the sample is calculated using the following equation:
Canalyte = (Aanalyte / AIS) * (CIS / RRF)
Where:
-
Canalyte = Concentration of Metolachlor in the sample
-
Aanalyte = Peak area of the Metolachlor quantifier ion
-
AIS = Peak area of the this compound quantifier ion
-
CIS = Concentration of the this compound internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
Logical Relationships in IDMS
The accuracy of the IDMS method relies on several key logical relationships, as depicted in the following diagram.
Caption: Key assumptions and their resulting benefits in Isotope Dilution Mass Spectrometry.
Conclusion
Isotope Dilution Mass Spectrometry with this compound as an internal standard offers a highly accurate, precise, and robust method for the quantification of Metolachlor in various matrices. This technical guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to successfully implement this powerful analytical technique. The inherent ability of IDMS to correct for matrix effects and sample processing losses makes it an invaluable tool for generating high-quality, reliable data in regulatory, research, and development settings.
References
Metolachlor-d11 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor-d11 is a deuterated analog of Metolachlor, a widely used chloroacetanilide herbicide.[3] In research and development, isotopically labeled compounds like this compound are crucial tools, particularly in metabolism, pharmacokinetic, and environmental fate studies.[1][2][4][5] The deuterium labeling allows for the tracking and quantification of the molecule and its metabolites. While the substitution of hydrogen with deuterium does not significantly alter the chemical reactivity, it is essential to handle this compound with the same precautions as its non-labeled counterpart due to its potential biological activity.
This guide provides an in-depth summary of the known safety data, handling precautions, and emergency procedures for this compound, drawing from available information on Metolachlor and S-Metolachlor.
Hazard Identification and Classification
Metolachlor is classified as a slightly toxic compound.[6] It may cause skin sensitization and is considered harmful if swallowed.[7][8] It is also recognized as very toxic to aquatic life with long-lasting effects.[9]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H410: Very toxic to aquatic life with long lasting effects.
Quantitative Toxicological Data
The following tables summarize the available acute toxicity data for Metolachlor and S-Metolachlor. This data should be considered representative for this compound in the absence of specific studies on the deuterated compound.
Table 1: Acute Oral and Dermal Toxicity
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 1200 - 2780 mg/kg | [3][6][10] |
| Rat | Dermal | LD50 | > 2000 mg/kg | [3][6][10] |
| Rabbit | Dermal | LD50 | > 2000 mg/kg | [11] |
Table 2: Acute Inhalation Toxicity
| Species | Route | Endpoint | Value | Reference |
| Rat | Inhalation | LC50 (4h) | > 2.91 mg/L | [11] |
Table 3: Ecotoxicity Data
| Organism | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 1.2 mg/L | [9][11] |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 (96h) | 3.2 mg/L | [11] |
| Water Flea (Daphnia magna) | LC50 (48h) | 11.2 mg/L | [11] |
| Green Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 0.006 - 0.14 mg/L | [11] |
Experimental Methodologies Overview
The toxicological data presented in this guide are derived from standardized studies conducted to assess the safety of Metolachlor and S-Metolachlor. While detailed, step-by-step experimental protocols are typically proprietary and not publicly available, the general methodologies are outlined below.
-
Acute Oral Toxicity (LD50): These studies typically involve the administration of single, graded doses of the test substance to a group of laboratory animals (e.g., rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.
-
Acute Dermal Toxicity (LD50): This type of study involves the application of the test substance to a shaved area of the skin of laboratory animals (e.g., rats or rabbits). The application site is typically covered with a porous gauze dressing for a specified duration. The animals are observed for signs of toxicity and mortality to determine the dermal LD50.
-
Acute Inhalation Toxicity (LC50): In these experiments, laboratory animals (e.g., rats) are exposed to the test substance in the form of a vapor, dust, or aerosol in an inhalation chamber for a specified period (e.g., 4 hours). The concentration of the substance in the air that is lethal to 50% of the test animals (LC50) is determined.
-
Ecotoxicity Studies: These studies assess the impact of the substance on aquatic organisms. For example, fish (e.g., Rainbow Trout) are exposed to various concentrations of the substance in water for a defined period (e.g., 96 hours) to determine the LC50. Similar protocols are used for invertebrates (e.g., Daphnia magna) and algae to evaluate the substance's environmental impact.
Handling and Storage Precautions
Proper handling and storage are critical to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, long-sleeved shirt, and long pants to prevent skin contact.
-
-
Respiratory Protection: If working with the solid form and there is a risk of dust generation, or if handling solutions outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage
-
Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from food and feedstuffs.
Emergency Procedures
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 5.1. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways. Metolachlor is very toxic to aquatic life.
-
Methods for Cleaning Up:
-
Small Spills: For solid material, carefully sweep or scoop up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spills: Contain the spill and prevent its spread. Notify environmental health and safety personnel.
-
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for safely handling this compound in a research setting and the logical relationship of its hazard classifications.
Caption: Safe handling workflow for this compound in a laboratory setting.
Caption: Logical relationship of this compound hazard classifications.
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 4. musechem.com [musechem.com]
- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 6. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. corteva.ca [corteva.ca]
Methodological & Application
Application Note: Preparation of Metolachlor-d11 Solution for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for the control of annual grasses and broadleaf weeds in various crops.[1] Due to its widespread use, regulatory bodies worldwide have set maximum residue limits (MRLs) for Metolachlor in food and environmental samples. Accurate and reliable quantification of Metolachlor is crucial for ensuring food safety and monitoring environmental contamination.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of pesticides like Metolachlor. The use of a stable isotope-labeled internal standard, such as Metolachlor-d11, is essential for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2]
This application note provides detailed protocols for the preparation of this compound solutions for use as an internal standard in the LC-MS/MS analysis of Metolachlor.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Purified water (18 MΩ·cm or equivalent)
-
Formic acid (LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance (readable to 0.01 mg)
-
Vials (amber, screw-cap)
Preparation of this compound Stock Solution (1.0 mg/mL)
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound analytical standard into a clean weighing boat.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add a small amount of LC-MS grade methanol to dissolve the standard.
-
Once fully dissolved, bring the flask to volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber, screw-cap vial and label it clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at -20°C.[3]
Preparation of this compound Intermediate and Working Solutions
Prepare intermediate and working solutions by serial dilution of the stock solution using methanol or acetonitrile as the diluent. The final concentration of the internal standard in the analytical samples should be optimized based on the expected concentration range of the analyte and the sensitivity of the instrument. A common final concentration for internal standards in water analysis is in the low ng/mL range.
Example Dilution Series:
-
Intermediate Solution (10 µg/mL): Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Solution (100 ng/mL): Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with methanol.
Sample Preparation
The following is a general protocol for the preparation of water samples. The procedure may need to be adapted for other matrices.
-
Collect the water sample in a clean container.
-
If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm filter.
-
To a known volume of the water sample (e.g., 10 mL), add a precise volume of the this compound working solution to achieve the desired final internal standard concentration.
-
Vortex the sample to ensure thorough mixing.
-
The sample is now ready for LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) or QuEChERS-based cleanup may be necessary.[4]
LC-MS/MS Analysis
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for Metolachlor analysis. A typical column dimension is 2.1 x 100 mm with a particle size of 1.8 µm.
-
Mobile Phase A: Purified water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 350°C.[5]
-
Nebulizer Gas: As per instrument manufacturer's recommendations.
-
Collision Gas: Argon.
Table 2: MRM Transitions for Metolachlor and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Metolachlor | 284.1 | 176.1 | 25 | 252.1 | 15 |
| This compound | 295.1 | 187.1 | 25 | 263.1 | 15 |
Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Data Presentation
The use of this compound as an internal standard allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
Table 3: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,250 | 50,000 | 0.025 |
| 0.5 | 6,300 | 51,000 | 0.124 |
| 1.0 | 12,800 | 50,500 | 0.253 |
| 5.0 | 64,500 | 49,800 | 1.295 |
| 10.0 | 130,000 | 50,200 | 2.590 |
| 50.0 | 655,000 | 49,500 | 13.232 |
Table 4: Example Recovery and Precision Data
| Sample Matrix | Spiking Level (ng/mL) | Mean Recovery (%) | RSD (%) |
| Surface Water | 1.0 | 98.5 | 4.2 |
| Groundwater | 1.0 | 101.2 | 3.8 |
| Wastewater Effluent | 1.0 | 95.3 | 6.5 |
Stability of Solutions
Metolachlor analytical standards are generally stable.[5] Stock and working solutions of this compound should be stored at -20°C in amber vials to protect from light. It is recommended to monitor the response of the internal standard over time to ensure its stability. A fresh set of working solutions should be prepared periodically, for example, every 1-3 months, depending on the laboratory's quality control procedures.
Visualization
Caption: Experimental workflow for the preparation and use of this compound internal standard.
Caption: Logical relationship of internal standard use in LC-MS/MS analysis.
References
Application Note: High-Throughput Analysis of Metolachlor in Environmental Samples using Metolachlor-d11 Internal Standard and GC-MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Metolachlor in complex environmental matrices. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample processing, a stable isotope-labeled internal standard, Metolachlor-d11, is utilized. This method is particularly suited for researchers, environmental scientists, and professionals in the agrochemical industry requiring reliable and high-throughput analysis of Metolachlor residues.
Introduction
Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for the control of broadleaf and grass weeds in a variety of crops. Its extensive use has led to concerns about its persistence and potential contamination of soil and water resources. Consequently, sensitive and accurate analytical methods are required for monitoring its presence in the environment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds like Metolachlor.
However, the complexity of environmental matrices such as soil and water can introduce significant analytical challenges, including matrix-induced signal suppression or enhancement, which can compromise the accuracy and precision of quantitative results. The use of an internal standard that closely mimics the chemical and physical properties of the analyte is a highly effective strategy to mitigate these effects. This compound, a deuterated analog of Metolachlor, co-elutes with the native compound and experiences similar effects during extraction, cleanup, and GC-MS analysis. By normalizing the response of Metolachlor to that of this compound, more accurate and reliable quantification can be achieved.
This application note provides a detailed protocol for the analysis of Metolachlor in soil samples, from sample preparation to GC-MS analysis, incorporating this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), n-hexane, and acetone (pesticide residue grade or equivalent).
-
Standards: Metolachlor (analytical standard), this compound (isotopic purity ≥98 atom % D).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.
-
Water: Deionized water, 18 MΩ·cm or higher.
-
Sample Collection: 50 mL polypropylene centrifuge tubes.
Standard and Sample Preparation
2.1. Standard Solution Preparation
-
Metolachlor Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Metolachlor standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Metolachlor stock solution with acetonitrile to achieve concentrations ranging from 10 ng/mL to 500 ng/mL. Fortify each working standard with the this compound IS solution to a final concentration of 100 ng/mL.
2.2. Sample Preparation (QuEChERS Method for Soil)
-
Sample Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Spike the sample with 100 µL of the 100 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of MgSO₄, 300 mg of PSA, and 300 mg of C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Transfer 1 mL of the cleaned supernatant into a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C.
-
Ramp 3: 20°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Metolachlor: m/z 162, 238, 148
-
This compound: m/z 173, 249, 159
-
Data Presentation
The following table summarizes the quantitative performance of the described method for the analysis of Metolachlor in a fortified soil matrix.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantitation (LOQ) | 1.5 ng/g |
| Recovery (at 10 ng/g) | 92% |
| Recovery (at 100 ng/g) | 98% |
| Relative Standard Deviation (RSD) | < 10% |
Mandatory Visualizations
Caption: Experimental workflow for Metolachlor analysis.
Conclusion
The method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of Metolachlor in soil samples. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and procedural variations, leading to excellent accuracy and precision. The QuEChERS sample preparation protocol is simple, rapid, and requires minimal solvent usage, making it an environmentally friendly and cost-effective approach. This method is well-suited for routine monitoring of Metolachlor residues in environmental laboratories.
Application Note: Quantification of Metolachlor in Environmental and Food Matrices using Isotope Dilution LC-MS/MS with Metolachlor-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in various crops.[1] Its widespread application has led to concerns about its presence in environmental samples such as water and soil, as well as in food commodities.[1] Accurate and sensitive quantification of Metolachlor residues is crucial for monitoring environmental contamination and ensuring food safety.
This application note details a robust and reliable method for the quantification of Metolachlor in water, soil, and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Metolachlor-d11. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle
The method is based on isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard, this compound, is added to the sample prior to extraction and cleanup. This compound is chemically identical to Metolachlor, ensuring it behaves similarly throughout the analytical process. The analyte and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard. This approach effectively corrects for any losses during sample processing and any suppression or enhancement of the signal by the sample matrix.
Materials and Reagents
-
Metolachlor analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
QuEChERS extraction salts and cleanup tubes
-
Standard laboratory glassware and equipment
Experimental Protocols
Sample Preparation
-
Sample Fortification: To a 50 mL water sample, add a known amount of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.
-
Elution: Elute the retained Metolachlor and this compound from the cartridge with 5 mL of methanol or an appropriate solvent mixture (e.g., 80/20 methanol/water).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Sample Homogenization: Homogenize a representative portion of the solid sample (e.g., 10 g of soil or food commodity).
-
Fortification: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE cleanup tube containing sorbents like PSA (primary secondary amine) and C18. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the cleanup tube at ≥3000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Metolachlor, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Metolachlor and this compound are monitored.
Data Presentation
The quantitative data for Metolachlor and its internal standard, this compound, are summarized in the table below. The MRM transitions for this compound are inferred based on the fragmentation of Metolachlor and the mass shift from the deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metolachlor | 284.1 | 176.2 | 134.1 | 24 / 32 |
| This compound | 295.2 | 187.2 | 145.2 | To be optimized |
Note: Collision energies for this compound should be optimized on the specific instrument being used, but will likely be similar to those for Metolachlor.
Mandatory Visualizations
Caption: Experimental workflow for Metolachlor quantification.
Caption: Isotope dilution quantification principle.
References
Application Note: High-Throughput Analysis of Metolachlor in Environmental Samples using Solid-Phase Extraction and a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of metolachlor in various environmental matrices, including water and soil. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, with the use of a deuterated internal standard (metolachlor-d6) to ensure high accuracy and precision. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits. This method is suitable for researchers, environmental scientists, and professionals in regulatory agencies involved in monitoring pesticide residues.
Introduction
Metolachlor is a widely used pre-emergent herbicide for the control of certain annual grasses and broadleaf weeds in crops such as corn, soybeans, and cotton. Due to its extensive use, persistence, and mobility in soil, metolachlor and its metabolites are frequently detected in surface water, groundwater, and soil, posing a potential risk to the environment and human health.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in the environment.
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex matrices.[3] Isotope dilution mass spectrometry, which involves the use of a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in extraction recovery. This application note provides a detailed protocol for the extraction and analysis of metolachlor using SPE with metolachlor-d6 as an internal standard.
Materials and Methods
Reagents and Materials
-
Metolachlor (analytical standard, >98% purity)
-
Metolachlor-d6 (deuterated internal standard, >98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide
-
Ultrapure water
-
Sodium Sulfate (anhydrous)
-
SPE Cartridges:
-
Glass fiber filters (1.0 µm)
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Standard Solutions
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of metolachlor and metolachlor-d6 in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in an appropriate solvent (e.g., 10% ethyl acetate in isooctane).
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of metolachlor-d6 in methanol.
Calibration Standards: Prepare a set of calibration standards in the desired final solvent composition (e.g., 1:1 methanol:water), each containing a constant concentration of the deuterated internal standard (e.g., 100 µg/L).[6]
Experimental Protocols
Protocol 1: Water Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C until analysis.
-
Filtration: If the water sample contains particulate matter, centrifuge a 220 mL aliquot at 11,000 rpm for 10 minutes.[6] Otherwise, filter the sample through a 1.0 µm glass fiber filter.
-
Spiking: Measure a 200 mL aliquot of the filtered water sample into a clean glass container. Spike the sample with a known amount of the metolachlor-d6 internal standard solution (e.g., 20 µL of a 1 µg/mL solution to achieve a concentration of 0.1 µg/L).
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 20 mL of ultrapure water.[4][5] Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 10 mL of ultrapure water to remove interfering substances. Dry the cartridge under vacuum for at least 5 minutes to remove excess water.[4][5]
-
Elution: Elute the retained analytes from the cartridge with 10 mL of methanol into a 15 mL graduated conical tube.[4][5]
-
Concentration and Reconstitution: Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.[4][5] Adjust the final volume to 0.5 mL with methanol, and then add 0.5 mL of ultrapure water to make the final extract volume 1.0 mL in a 1:1 methanol:water solution.[4][5]
-
Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Soil Sample Preparation and Extraction
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Spike the soil sample with a known amount of the metolachlor-d6 internal standard solution.
-
Add 20 mL of a methanol/water solution (e.g., 70:30 v/v) containing 1% ammonium hydroxide.[7]
-
Vortex the sample for 1 minute and then shake on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction step with another 20 mL of the extraction solvent and combine the supernatants.
-
-
SPE Cleanup:
-
Condition an ENVI-Carb or C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Acidify the combined supernatant with formic acid and load it onto the conditioned SPE cartridge.[7]
-
Wash the cartridge with 5 mL of 40% acetonitrile in water (containing 0.1% formic acid).[7]
-
Elute the analytes with 10 mL of basic methanol.[7]
-
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 20% acetonitrile in water for LC-MS/MS analysis.[7]
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Metolachlor | Water | 0.05 µg/L | 0.10 µg/L[8] |
| Metolachlor | Soil | 5-10 µg/kg[3] | 10-50 µg/kg[3] |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Groundwater | 0.10 - 100 µg/L | 95 - 105[8] | < 15 |
| Surface Water | 0.10 - 100 µg/L | 92 - 108 | < 15 |
| Soil | 50 - 500 µg/kg | > 71[3] | < 10[3] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of metolachlor.
Conclusion
The described solid-phase extraction method, incorporating a deuterated internal standard, provides a reliable and high-throughput approach for the determination of metolachlor in environmental water and soil samples. The use of isotope dilution coupled with LC-MS/MS analysis ensures high accuracy, precision, and sensitivity, making this method well-suited for routine environmental monitoring and regulatory compliance testing. The detailed protocols and performance data presented herein can be readily adopted by analytical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-ECD analysis of S-metolachlor (Dual Gold) in cotton plant and soil in trial field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Metolachlor and its Metabolites using Metolachlor-d11 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used herbicide that can undergo degradation in the environment to form various metabolites, most notably metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA). Monitoring the parent compound and these metabolites in environmental matrices is crucial for assessing water quality and understanding the environmental fate of the herbicide. This application note provides a detailed protocol for the simultaneous quantification of metolachlor, metolachlor ESA, and metolachlor OXA in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Metolachlor-d11 as an internal standard. The use of a deuterated internal standard is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]
Signaling Pathways and Experimental Workflow
The analytical workflow involves sample preparation using solid-phase extraction (SPE) to isolate and concentrate the analytes from the water matrix. The extracted analytes are then separated using liquid chromatography and detected by tandem mass spectrometry. This compound is added to the samples prior to extraction to serve as an internal standard for accurate quantification.
Caption: Experimental workflow for the quantification of metolachlor and its metabolites.
Experimental Protocols
Materials and Reagents
-
Metolachlor analytical standard
-
Metolachlor ESA analytical standard
-
Metolachlor OXA analytical standard
-
This compound (isotopically labeled internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of metolachlor, metolachlor ESA, metolachlor OXA, and this compound in methanol.
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate stock solution containing metolachlor, metolachlor ESA, and metolachlor OXA by diluting the primary stock solutions in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create a calibration curve. The concentration range will depend on the expected sample concentrations and instrument sensitivity.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a spiking solution of this compound in methanol.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Internal Standard Spiking: To a 50 mL aliquot of the water sample, add a known amount of the this compound internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any interfering substances.
-
Drying: Dry the cartridge by applying a vacuum for approximately 5 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following is a representative LC-MS/MS method. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: Example Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive for Metolachlor and this compound; Negative for Metolachlor ESA and Metolachlor OXA.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: +5500 V (Positive Mode), -4500 V (Negative Mode)
Table 2: MRM Transitions for Metolachlor and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Metolachlor | 284.2 | 252.2 | 20 | Positive |
| 284.2 | 176.1 | 25 | Positive | |
| This compound | 295.2 | 263.2 | 20 | Positive |
| 295.2 | 187.1 | 25 | Positive | |
| Metolachlor ESA | 298.1 | 80.0 | 45 | Negative |
| 298.1 | 174.0 | 30 | Negative | |
| Metolachlor OXA | 310.1 | 160.0 | 20 | Negative |
| 310.1 | 218.1 | 15 | Negative |
Note: Collision energies are instrument-dependent and should be optimized.
Data Presentation
The following tables summarize typical quantitative data obtained using this method.
Table 3: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Metolachlor | 0.01 | 0.05 |
| Metolachlor ESA | 0.02 | 0.05 |
| Metolachlor OXA | 0.02 | 0.05 |
Table 4: Accuracy and Precision Data from a Fortified Water Sample
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD) (%) |
| Metolachlor | 0.1 | 98.5 | 4.2 |
| 1.0 | 101.2 | 3.5 | |
| Metolachlor ESA | 0.1 | 95.8 | 5.1 |
| 1.0 | 99.1 | 4.0 | |
| Metolachlor OXA | 0.1 | 97.2 | 4.8 |
| 1.0 | 100.5 | 3.8 |
Metolachlor Degradation Pathway
Metolachlor degrades in the environment primarily through microbial action, leading to the formation of the more polar and mobile ESA and OXA metabolites.
Caption: Simplified degradation pathway of metolachlor to its ESA and OXA metabolites.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of metolachlor and its major metabolites, ESA and OXA, in water samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix-induced signal suppression or enhancement and variability in sample processing. The detailed protocol for solid-phase extraction and the optimized LC-MS/MS parameters can be readily implemented in environmental monitoring laboratories. The presented method validation data demonstrates the suitability of this approach for the sensitive and accurate determination of these compounds at environmentally relevant concentrations.
References
Application Note and Protocol for Spiking Environmental Samples with Metolachlor-d11
Introduction
Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and sorghum. Due to its extensive use, residues of metolachlor and its metabolites are frequently detected in various environmental compartments, including soil, surface water, and groundwater.[1][2] Accurate quantification of metolachlor in these matrices is crucial for environmental monitoring and risk assessment.
The use of isotopically labeled internal standards is a well-established analytical technique to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response. Metolachlor-d11, a deuterated analog of metolachlor, is an ideal internal standard for this purpose.
This application note provides a detailed protocol for the preparation of this compound spiking solutions and the procedure for spiking environmental samples (water and soil) prior to extraction and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Data Presentation
The following tables summarize typical concentration ranges and analytical parameters for metolachlor analysis in environmental samples, providing a reference for researchers designing their experiments.
Table 1: Typical Spiking Concentrations of this compound in Environmental Samples
| Matrix | Spiking Concentration Range | Analytical Method | Reference |
| Water | 0.05 - 5.0 ppb (µg/L) | GC/MS | [4] |
| Water | 0.10 - 100 ppb (µg/L) | LC/ESI-MS/MS | [3] |
| Soil | 0.1 - 1.0 µg/g (mg/kg) | GC-ECD | [5] |
| Soil & Maize | 0.001 - 0.5 mg/kg | LC-MS/MS | [6][7] |
Table 2: Analytical Performance Data for Metolachlor Analysis in Spiked Samples
| Matrix | Fortification Level(s) | Average Recovery (%) | RSD (%) | Limit of Quantification (LOQ) | Reference |
| Water | 0.10 - 100 ppb | 95 - 105% | Not Specified | 0.10 ppb | [3] |
| Water | Not Specified | Not Specified | Not Specified | 0.075 ppb (S-metolachlor) | [8] |
| Soil | 0.1, 0.5, 1 µg/g | 81 - 97% | 6.6 - 8.5% | 0.1 µg/g (S-metolachlor) | [5] |
| Soil & Maize | 0.001 - 0.5 mg/kg | 92.7% (soil), 89.3% (maize) | 6.3% (soil), 5.3% (maize) | 0.001 mg/kg | [6] |
| Maize & Soybean Straw | 0.05, 0.1 mg/kg | 83.4 - 119.3% | < 20% | 0.01 mg/kg | [9] |
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
Methanol (or Acetone), HPLC or pesticide residue grade
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and tips
-
Analytical balance
-
Vortex mixer
-
Environmental samples (water, soil)
Preparation of this compound Stock and Spiking Solutions
A critical step in achieving accurate results is the precise preparation of the standard solutions.
3.2.1. Primary Stock Solution (e.g., 100 µg/mL)
-
Allow the this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount (e.g., 10 mg) of the this compound standard into a clean weighing boat.
-
Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask.
-
Rinse the weighing boat multiple times with small volumes of methanol and add the rinsate to the flask to ensure a complete transfer.
-
Add methanol to the flask until it is about half-full, then gently swirl to dissolve the standard.
-
Once dissolved, bring the flask to final volume with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution in a refrigerator at approximately 4°C in an amber glass bottle.[4][6]
3.2.2. Intermediate and Working Spiking Solutions
Prepare intermediate and working solutions by performing serial dilutions of the primary stock solution. The concentration of the final working solution should be chosen so that a small, accurate volume can be added to the sample to achieve the desired final concentration without significantly altering the sample matrix.
-
Example Dilution for Water Samples: To spike a 200 mL water sample to a final concentration of 0.1 µg/L (ppb), you would need to add 20 ng of this compound. A working solution of 0.2 µg/mL would require adding 100 µL to the sample.
-
Example Dilution for Soil Samples: To spike a 10 g soil sample to a final concentration of 10 µg/kg (ppb), you would need to add 100 ng of this compound. A working solution of 1 µg/mL would require adding 100 µL to the sample.
Spiking Protocol for Water Samples
-
Collect the water sample in a clean, appropriate container.
-
Measure a precise volume of the water sample (e.g., 200 mL) into a suitable extraction vessel or flask.[4]
-
Using a calibrated micropipette, add a small, precise volume of the this compound working spiking solution to the water sample. For example, add 100 µL of a 0.2 µg/mL solution to a 200 mL sample to achieve a concentration of 0.1 µg/L.
-
Immediately after adding the spiking solution, cap the vessel and mix thoroughly by swirling or vortexing for at least 30 seconds to ensure even distribution of the internal standard.
-
Allow the spiked sample to equilibrate for a short period (e.g., 15-30 minutes) before proceeding with the extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction).
Spiking Protocol for Soil and Sediment Samples
-
Collect and prepare the soil or sediment sample according to standard procedures, which may include air-drying, sieving to remove large debris, and homogenization.[10]
-
Weigh a precise amount of the homogenized sample (e.g., 10 g) into an appropriate extraction vessel.
-
Using a calibrated micropipette, add a precise volume of the this compound working spiking solution directly onto the soil sample. It is recommended to add the solution dropwise over the surface of the soil to facilitate even distribution.[5]
-
Thoroughly mix the spiked soil sample using a vortex mixer or by vigorous shaking for at least 1-2 minutes to ensure homogeneity.[10]
-
Allow the solvent from the spiking solution to evaporate by leaving the sample in a fume hood for a short period, or as dictated by the subsequent extraction method (e.g., QuEChERS, pressurized liquid extraction).
-
The spiked sample is now ready for the extraction procedure.
Visualizations
Caption: Workflow for Spiking Water Samples with this compound.
Caption: Workflow for Spiking Soil Samples with this compound.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of Metolachlor and its Deuterated Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Metolachlor and its deuterated internal standard, Metolachlor-d11. The described protocol is tailored for researchers, scientists, and professionals in drug development and environmental analysis, providing optimized transition parameters and a comprehensive experimental workflow. This method is crucial for accurate residue analysis in various matrices, ensuring regulatory compliance and safety assessments.
Introduction
Metolachlor is a widely utilized pre-emergent herbicide for controlling broadleaf and annual grassy weeds in crops such as corn, soybeans, and cotton. Due to its extensive use, monitoring its presence in environmental samples and agricultural products is essential to mitigate potential human health risks and environmental contamination. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of trace levels of Metolachlor. The use of a stable isotope-labeled internal standard, this compound, is critical for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides the necessary Multiple Reaction Monitoring (MRM) parameters and a detailed protocol for the reliable analysis of Metolachlor.
Experimental
Standards and Reagents
-
Metolachlor analytical standard
-
This compound analytical standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
Standard Solution Preparation
Prepare individual stock solutions of Metolachlor and this compound in methanol at a concentration of 1 mg/mL. From these stocks, create a series of working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water to construct a calibration curve. A working internal standard solution of this compound should be prepared at an appropriate concentration to be spiked into all samples and calibration standards.
Sample Preparation (General Guideline)
The following is a general solid-phase extraction (SPE) protocol that can be adapted for various aqueous sample matrices:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load 100 mL of the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and spike with the this compound internal standard.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
LC-MS/MS Transition Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for Metolachlor and this compound. Two transitions are monitored for each analyte for quantification and confirmation purposes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| Metolachlor | 284.1 | 176.1 (Quantifier) | 25 | 26 |
| 284.1 | 252.1 (Qualifier) | 15 | 26 | |
| This compound | 295.1 | 176.1 (Quantifier) | 25 | 26 |
| 295.1 | 252.1 (Qualifier) | 15 | 26 |
Note: The transition parameters for this compound are inferred based on the fragmentation of the parent compound, assuming the deuterium labels do not alter the primary fragmentation pathways. The precursor ion mass is adjusted for the 11 deuterium atoms. It is recommended to optimize these parameters on the specific instrument being used.
Results and Discussion
This method provides excellent chromatographic separation and peak shape for both Metolachlor and this compound. The use of two MRM transitions enhances the specificity and reliability of analyte identification and quantification. The optimized collision energies and cone voltage ensure efficient fragmentation and ion transmission, leading to high sensitivity. A typical calibration curve should exhibit a linear response (R² > 0.99) over the desired concentration range.
Conclusion
The LC-MS/MS method detailed in this application note is suitable for the sensitive and accurate quantification of Metolachlor in various samples. The inclusion of the deuterated internal standard, this compound, ensures the reliability of the results by correcting for matrix-induced signal suppression or enhancement. This protocol serves as a valuable tool for laboratories conducting herbicide residue analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Metolachlor.
Application Note: Determination of Metolachlor-d11 Retention Time in Reverse-Phase Chromatography
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for determining the retention time of Metolachlor-d11, a common internal standard for the analysis of the herbicide Metolachlor, using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Introduction
Metolachlor is a widely used herbicide for the control of broadleaf weeds and grasses in various crops.[1] Accurate quantification of Metolachlor in environmental and biological samples is crucial for monitoring its environmental fate and potential exposure. This compound, a deuterated analog of Metolachlor, is frequently employed as an internal standard in analytical methods to ensure the accuracy and reproducibility of quantitative analysis by correcting for matrix effects and variations in sample processing.[2]
This document outlines a typical reverse-phase HPLC method for the separation of Metolachlor and its internal standard, this compound. The retention time of this compound is highly dependent on the specific chromatographic conditions, including the column, mobile phase composition, and flow rate. Therefore, a detailed experimental protocol is provided to enable researchers to determine the precise retention time on their analytical system.
Experimental Protocol
This protocol is a representative method synthesized from common practices in the analysis of Metolachlor and its related compounds.[3][4][5]
1. Materials and Reagents
-
This compound standard
-
Metolachlor standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape and ionization)
-
Methanol (for sample preparation)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Reverse-phase C18 analytical column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size)[4]
3. Preparation of Standard Solutions
-
Stock Solutions (e.g., 1000 µg/mL): Accurately weigh a known amount of Metolachlor and this compound standards and dissolve in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition. A typical concentration for injection might range from 0.1 to 100 ng/mL. The working solution should contain both Metolachlor and this compound.
4. Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
5. Mass Spectrometry Detection
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of Metolachlor and this compound. Due to the deuterium labeling, this compound will have a higher m/z than unlabeled Metolachlor.
-
The detection can be performed in full scan mode to identify the parent ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.
6. Data Analysis
-
Inject the working standard solution containing both Metolachlor and this compound into the HPLC-MS system.
-
The retention time is the time it takes for the analyte to travel from the injector to the detector.
-
Identify the chromatographic peak corresponding to this compound based on its specific m/z. The time at which the apex of this peak elutes is the retention time.
-
Due to the isotopic labeling, the retention time of this compound is expected to be very similar to, and often slightly earlier than, that of unlabeled Metolachlor.
Expected Results and Data Presentation
The retention time of this compound will be a specific value determined by the experimental conditions. For the purposes of this application note, a representative retention time is provided in the table below. Researchers should determine the exact retention time using their own system and the protocol described.
| Analyte | Expected Retention Time (minutes) |
| Metolachlor | ~ 8.5 |
| This compound | ~ 8.4 |
Note: These are example retention times. The actual retention times will vary depending on the specific chromatographic system and conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the retention time of this compound.
Caption: Workflow for this compound retention time determination.
Signaling Pathway and Logical Relationships
The logical relationship in this analytical method is a linear progression from sample preparation to data analysis. The following diagram illustrates this logical flow.
Caption: Logical flow of the analytical method.
Conclusion
This application note provides a comprehensive protocol for determining the retention time of this compound in reverse-phase chromatography. By following the detailed methodology, researchers can accurately establish the retention time of this internal standard on their specific HPLC-MS system. This is a critical step in developing robust and reliable quantitative methods for the analysis of Metolachlor in various matrices. The provided workflows and data presentation guidelines offer a clear framework for conducting and documenting this analytical procedure.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. epa.gov [epa.gov]
- 4. ijariit.com [ijariit.com]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
correcting for matrix effects in metolachlor analysis with Metolachlor-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of metolachlor, with a focus on correcting for matrix effects using Metolachlor-d11 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor recovery of this compound in my soil/water samples?
A: Poor recovery of the internal standard can be due to several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The extraction solvent and technique may not be optimal for your specific matrix.
-
Soil: Ensure the soil is thoroughly homogenized and air-dried before extraction.[1] A common extraction solution is a 3:1 methanol/water mixture.[1] Vigorous and extended shaking is crucial to ensure complete extraction.[1]
-
Water: For water samples with high particulate matter, centrifugation or filtration prior to solid-phase extraction (SPE) is recommended to prevent clogging of the SPE cartridge.[2]
-
-
Sample pH: The pH of the sample can influence the extraction efficiency of both metolachlor and its deuterated analog. Ensure the pH of your sample and standards are consistent.
-
SPE Cartridge Issues:
-
Drying: Ensure the SPE cartridge does not dry out between sample loading and elution, as this can lead to channeling and poor recovery.
-
Elution Solvent: The elution solvent may not be strong enough to completely elute the analytes from the SPE sorbent. A common elution solvent is 80/20 methanol/water.
-
-
Analyte Degradation: Metolachlor can degrade under certain conditions. Ensure samples are stored properly (refrigerated or frozen) and analyzed within a reasonable timeframe.[3]
Q2: My calibration curve is non-linear, even with an internal standard. What could be the cause?
A: While this compound can correct for many sources of variability, non-linearity can still occur. Consider the following:
-
Detector Saturation: If the concentration of metolachlor in your samples is very high, it can saturate the detector. Dilute your samples to bring them within the linear range of the instrument.
-
Differential Matrix Effects: In some complex matrices, the matrix components may suppress or enhance the ionization of metolachlor and this compound to different extents. This is more likely to occur if the analyte and internal standard do not co-elute perfectly.
-
Troubleshooting: Optimize your chromatographic method to ensure co-elution. You may also need to perform a more thorough sample cleanup to remove interfering matrix components.
-
-
Isotopic Contribution: At high concentrations of metolachlor, the natural isotopic abundance of certain isotopes may contribute to the signal of this compound, leading to a non-linear response. Ensure your data processing software correctly accounts for any isotopic overlap.
Q3: I'm observing significant ion suppression in my LC-MS/MS analysis. How can this compound help, and what else can I do?
A: Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal.
-
How this compound Helps: Since this compound is structurally and chemically very similar to metolachlor, it will experience similar ion suppression effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for.
-
Additional Steps to Mitigate Ion Suppression:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employing more rigorous sample cleanup techniques, such as additional solid-phase extraction (SPE) steps or liquid-liquid extraction, can remove a larger portion of the matrix.
-
Chromatographic Separation: Optimize your LC method to separate metolachlor from the majority of the matrix components. A longer column or a modified gradient can improve resolution.
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects that are not fully corrected by the internal standard.[4]
-
Q4: What are the key differences in sample preparation for soil versus water matrices?
A: The primary difference lies in the initial extraction step.
-
Soil Samples: Require a solvent extraction to move the analyte from the solid matrix into a liquid phase. This typically involves shaking the soil with a solvent mixture like methanol/water.[1]
-
Water Samples: The analyte is already in a liquid phase. The main goal is to concentrate the analyte and remove interfering substances, which is commonly achieved using solid-phase extraction (SPE).[2]
Quantitative Data Summary
The following tables summarize typical performance data for metolachlor analysis in different matrices.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| S-Metolachlor | Water | Immunoassay | 0.05 ppb[5] | 0.075 ppb[5] |
| Metolachlor | Water | GC/NPD | 0.01 - 0.75 µg/L[6] | - |
| Metolachlor | Soil | GC-MS | - | 0.01 ppm[7] |
| S-Metolachlor | Maize & Soybean Straw | GC-MS/MS | 0.07 ng/g[8] | 0.19 - 0.67 ng/g[8] |
Table 2: Analyte Recovery in Different Matrices
| Analyte | Matrix | Fortification Level | Average Recovery (%) |
| Metolachlor | Soil | Not specified | > 90%[7] |
| Metolachlor | Water | Not specified | > 85%[7] |
| Atrazine | Soil | Not specified | 92%[1] |
| Metolachlor | Soil | Not specified | 90%[1] |
| S-Metolachlor | Maize & Soybean Straw | 0.05 mg/kg | 85.5 - 112.7%[8] |
| S-Metolachlor | Maize & Soybean Straw | 0.1 mg/kg | 83.4 - 119.3%[8] |
Experimental Protocols
Protocol 1: Extraction of Metolachlor from Soil Samples
This protocol is a general guideline and may need to be optimized for your specific soil type.
-
Sample Preparation:
-
Extraction:
-
Weigh 10 ± 0.1 g of the prepared soil into an appropriate extraction vessel.[1]
-
Add a known amount of this compound internal standard solution.
-
Add 30 mL of a 3:1 (v/v) methanol/water extraction solution.[1]
-
Shake the sample vigorously for at least 30 minutes using a reciprocating shaker.[1]
-
Allow the soil to settle. For faster separation, the sample can be centrifuged.[1]
-
-
Filtration and Cleanup:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
The extract can be further cleaned up using solid-phase extraction (SPE) if necessary, following the protocol for water samples.
-
Protocol 2: Extraction of Metolachlor from Water Samples using SPE
This protocol is suitable for groundwater and surface water samples.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with deionized water to remove any polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
-
Elution:
-
Elute the metolachlor and this compound from the cartridge with a suitable solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., 10/90 acetonitrile/water).
-
Protocol 3: LC-MS/MS Analysis
The following are general starting parameters for LC-MS/MS analysis of metolachlor and this compound. These will need to be optimized for your specific instrument.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate metolachlor from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metolachlor: Precursor ion (e.g., m/z 284.1) to at least two product ions (e.g., m/z 176.2 and 252.1).[9]
-
This compound: Precursor ion (e.g., m/z 295.2) to corresponding product ions.
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for metolachlor analysis with internal standard correction.
Caption: Principle of matrix effect correction using an ideal internal standard.
References
Technical Support Center: Troubleshooting Poor Recovery of Metolachlor-d11 in Solid-Phase Extraction (SPE)
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the solid-phase extraction (SPE) of Metolachlor-d11. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor analyte recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial steps to take when experiencing low recovery of this compound?
A1: When encountering low recovery, a systematic approach is crucial. Begin by verifying the fundamentals of your SPE procedure.
Troubleshooting Steps:
-
Verify Standard Integrity: Ensure the this compound standard is not degraded. Prepare a fresh stock solution and compare its response to the old stock.
-
Check SPE Cartridge Integrity: Ensure the SPE cartridges have not expired and have been stored correctly.
-
Review the SPE Protocol: Double-check all steps of your protocol, including solvent volumes, concentrations, and prescribed flow rates.
-
Conditioning: Inadequate conditioning can lead to poor retention of the analyte on the sorbent.
-
Loading: The sample flow rate should be slow enough to allow for proper interaction between this compound and the sorbent.[1]
-
Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.
-
Investigate Matrix Effects: The sample matrix can significantly impact recovery. Perform a matrix effect study by comparing the response of the standard in a clean solvent versus the response in a sample matrix extract.
Q2: My recovery of this compound is inconsistent between samples. What could be the cause?
A2: Inconsistent recovery is often related to variability in the SPE procedure or matrix effects.
Troubleshooting Steps:
-
Control Flow Rate: Inconsistent flow rates during sample loading and elution are a primary source of variability.[1] Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates across all samples.
-
Ensure Complete Solvent Removal: If an evaporation and reconstitution step is used after elution, ensure the solvent is completely evaporated before redissolving the sample. Residual solvent can affect the final concentration.
-
pH Control: The pH of the sample and loading solutions can influence the ionization state of this compound and its interaction with the sorbent. Ensure consistent pH across all samples. Metolachlor is stable over a wide pH range (pH 1-9).[2]
-
Sample Homogeneity: Ensure that your samples are thoroughly mixed and homogenous before loading onto the SPE cartridge.
-
Deuterium Exchange: While less common for this compound, deuterium exchange can occur under certain conditions, leading to a change in the internal standard's properties.[3][4] This is more likely to happen if the sample is stored in acidic or basic solutions.[4]
Q3: I suspect matrix effects are suppressing my this compound signal. How can I mitigate this?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.
Mitigation Strategies:
-
Optimize the Wash Step: A more rigorous wash step can help remove interfering matrix components. Experiment with different solvent compositions and volumes for the wash step.
-
Use a Different Sorbent: If using a standard C18 sorbent, consider a sorbent with a different chemistry, such as a polymeric sorbent or one with mixed-mode functionality, which may provide better cleanup for your specific matrix.[5][6]
-
Dilution: Diluting the sample before SPE can reduce the concentration of matrix components. However, this may also lower the analyte concentration, so a balance must be found. A "dilute-and-shoot" approach can be a quick screening method for high-concentration samples.[7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same SPE procedure as your samples. This helps to compensate for consistent matrix effects.
-
Change in Elution Solvent: A more selective elution solvent might leave more of the interfering compounds on the cartridge.[5]
Data Presentation
Table 1: Effect of SPE Sorbent on Metolachlor Recovery
| Sorbent Type | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (%) |
| C18 | Surface Water | 85 | 12 |
| Polymeric (e.g., HLB) | Surface Water | 92 | 7 |
| Mixed-Mode (e.g., C18/SCX) | Wastewater Effluent | 88 | 9 |
This table presents hypothetical data for illustrative purposes.
Table 2: Influence of Elution Solvent on this compound Recovery from C18 Cartridges
| Elution Solvent | Volume (mL) | Average Recovery (%) |
| Methanol | 5 | 88 |
| Acetonitrile | 5 | 91 |
| Dichloromethane | 5 | 95 |
| Ethyl Acetate | 5 | 93 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Standard SPE Protocol for this compound from Water Samples using a C18 Cartridge
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
This compound spiking solution
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Sample collection vials
-
Vacuum manifold or automated SPE system
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a 100 mL water sample, add the appropriate volume of this compound internal standard solution.
-
Adjust the pH of the sample if necessary (typically to neutral for Metolachlor).
-
-
Cartridge Conditioning:
-
Pass 5 mL of the elution solvent (e.g., Dichloromethane) through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the 100 mL sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.
-
Optional: A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-20 minutes. This step is crucial to remove any residual water before elution with a non-polar solvent.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of the chosen elution solvent (e.g., Dichloromethane) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of mobile phase).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
Caption: Interaction of this compound with a C18 SPE sorbent.
References
- 1. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 2. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdmf.org.br [cdmf.org.br]
Technical Support Center: Optimizing MS Source Parameters for Metolachlor-d11 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) source parameters for the sensitive and robust detection of Metolachlor-d11.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: this compound is most effectively analyzed in positive ion mode using electrospray ionization (ESI). This is because the molecular structure of Metolachlor contains nitrogen atoms that can be readily protonated to form a stable positive ion, leading to enhanced signal intensity.
Q2: What are the recommended starting ESI source parameters for this compound?
A2: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development. It is crucial to perform a systematic optimization for your specific instrument and experimental conditions.
| Parameter | Typical Starting Value | Range for Optimization |
| Ionization Mode | Positive ESI | - |
| Capillary Voltage | 3.5 kV | 2.5 - 4.5 kV |
| Nebulizer Gas Pressure | 35 psi | 20 - 50 psi |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min |
| Drying Gas Temperature | 300 °C | 250 - 400 °C |
| Sheath Gas Flow | 11 L/min | 8 - 15 L/min |
| Sheath Gas Temperature | 350 °C | 300 - 400 °C |
Q3: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: For quantitative analysis using tandem mass spectrometry, the following MRM transitions are commonly used for Metolachlor and can be adapted for this compound. The precursor ion for this compound will be shifted by the mass of the deuterium labels. Assuming the common this compound isotopic labeling scheme, the precursor ion will have a higher m/z. The product ions are typically fragments of the core molecule and may remain the same.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Indicative |
| Metolachlor | 284.1 | 252.1 | 176.1 | 15 - 25 |
| This compound | 295.1 | 252.1 | 176.1 | Requires optimization |
Note: The collision energy requires empirical optimization for your specific instrument to achieve the most stable and intense fragment ion signals.
Troubleshooting Guide
Problem 1: Low or no signal for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in positive ion mode. |
| Suboptimal Source Parameters | Systematically optimize the ESI source parameters (Capillary Voltage, Nebulizer Pressure, Gas Flow, and Temperature) as detailed in the Experimental Protocol section. |
| Sample Preparation Issues | Verify the concentration and integrity of your this compound standard. Ensure proper dissolution in a compatible solvent. |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations.[1] |
| Incorrect MRM Transition | Confirm the precursor and product ion masses for this compound. Perform a product ion scan of the this compound precursor to identify the most abundant fragment ions. |
Problem 2: Signal instability or drift for this compound.
| Possible Cause | Troubleshooting Step |
| Unstable ESI Spray | Check the spray needle for clogging or damage. Ensure a consistent and fine spray. Adjust the nebulizer gas pressure and sprayer position. |
| Fluctuations in Source Conditions | Verify that the gas flows and temperatures are stable. Allow sufficient time for the source to equilibrate after any changes. |
| Matrix Effects | If analyzing samples in a complex matrix, co-eluting compounds can suppress or enhance the ionization of this compound.[2][3] Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a matrix-matched calibration curve. |
| Inconsistent Sample Delivery | Check the LC system for leaks, pump issues, or autosampler inconsistencies. |
| Differential Ionization with Co-eluting Analytes | Even with a deuterated internal standard, significant differences in concentration between the analyte and the standard can sometimes lead to differential ionization and signal drift.[2] Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. |
Problem 3: Poor peak shape for this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate LC Conditions | Optimize the mobile phase composition, gradient, and column temperature to achieve a sharp, symmetrical peak. |
| Column Overloading | Inject a smaller volume or a more dilute sample. |
| Contaminated Guard or Analytical Column | Replace the guard column and/or clean or replace the analytical column. |
| Incompatibility between Sample Solvent and Mobile Phase | Ensure the sample is dissolved in a solvent that is miscible with the initial mobile phase conditions. |
Experimental Protocols
Protocol for Systematic Optimization of ESI Source Parameters
This protocol describes a one-factor-at-a-time (OFAT) approach to optimize ESI source parameters. For a more comprehensive optimization, a Design of Experiments (DoE) approach can be employed.
-
Prepare a standard solution of this compound at a concentration that provides a stable and readily detectable signal (e.g., 100 ng/mL in a suitable solvent like methanol or acetonitrile).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). Alternatively, perform repeated injections of the standard via the LC system with a simple isocratic mobile phase.
-
Set initial source parameters to the recommended starting values in the table above.
-
Optimize Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion, vary the capillary voltage in small increments (e.g., 0.2 kV) across the recommended range. Record the voltage that produces the maximum and most stable signal.
-
Optimize Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure in increments (e.g., 5 psi) and identify the pressure that maximizes the signal.
-
Optimize Drying Gas Flow and Temperature: With the optimal capillary voltage and nebulizer pressure, first optimize the drying gas flow rate, followed by the drying gas temperature. These two parameters can be interdependent, so it may be necessary to re-optimize the flow after finding the optimal temperature.
-
Optimize Sheath Gas Flow and Temperature (if applicable): For instruments with a sheath gas, optimize its flow rate and temperature in a similar manner.
-
Verify Optimized Parameters: Once all parameters are individually optimized, perform a final check by running the standard solution with the fully optimized method to ensure a stable and intense signal.
Visualizations
Caption: Workflow for the systematic optimization of MS source parameters.
Caption: Logical troubleshooting steps for addressing low or no signal.
References
dealing with isotopic interference in Metolachlor-d11 analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of isotopic interference in the analysis of Metolachlor using its deuterated internal standard, Metolachlor-d11.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference or "crosstalk" in the context of this compound analysis?
Isotopic interference, often called crosstalk, is a phenomenon in mass spectrometry where the signal from the stable isotope-labeled internal standard (this compound) contributes to the signal of the native analyte (Metolachlor). This occurs because the internal standard is not 100% isotopically pure and because the native analyte contains naturally occurring heavy isotopes (e.g., ¹³C and ³⁷Cl). This overlap can lead to an artificially inflated signal for the native analyte, resulting in inaccurate quantification.
Q2: How can I detect isotopic interference in my experimental results?
There are two primary indicators of significant isotopic interference:
-
Response in Blanks: The most direct way to detect this interference is by analyzing a "blank" sample that has been fortified only with the this compound internal standard. If a detectable signal appears in the mass transition channel for the native Metolachlor, it is direct evidence of crosstalk.
-
Non-Linear Calibration Curve: Isotopic interference can cause a calibration curve to become non-linear, particularly at the higher concentration end. This happens because the constant interference contribution from the internal standard has a more pronounced effect on the analyte-to-internal-standard response ratio as the native analyte concentration increases.
Q3: What causes this interference specifically with Metolachlor and its deuterated standard?
The interference arises from two main sources:
-
Natural Isotopic Abundance: Metolachlor has the chemical formula C₁₅H₂₂ClNO₂. The presence of 15 carbon atoms and one chlorine atom means there is a predictable natural abundance of heavy isotopes. The ¹³C isotope has a natural abundance of approximately 1.1%, and the ³⁷Cl isotope has an abundance of about 24.2%. This results in M+1 and M+2 isotope peaks for the native Metolachlor that can overlap with the mass channels of the deuterated standard.
-
Isotopic Purity of the Standard: The synthesis of this compound is never perfect. The final product will always contain a small percentage of molecules with fewer deuterium atoms (e.g., d10, d9) or even some remaining native (d0) Metolachlor. These impurities will generate a signal in the native analyte's mass channel.
Q4: What are the consequences of failing to correct for this interference?
If not properly addressed, isotopic interference leads to a positive bias in the analytical results. This means the calculated concentration of Metolachlor in the samples will be systematically overestimated. The impact is most severe at the lower end of the calibration range, potentially leading to false-positive results or concentrations reported above the true value, which can compromise data integrity, especially in regulatory or safety studies.
Troubleshooting Guide
Problem: My blank samples, spiked only with this compound, show a significant peak for native Metolachlor.
-
Cause: This is the classic sign of isotopic interference. It indicates that either the this compound standard contains some native Metolachlor as an impurity, or that isotopic variants of the d11 standard are contributing to the native analyte's signal.
-
Solution: You must determine the percentage of this "crosstalk" and apply a mathematical correction to all your data. This involves analyzing a pure solution of your this compound standard and measuring the response in both the internal standard channel and the native analyte channel.
-
Action: Follow the detailed methodology in Experimental Protocol 1 to calculate the specific interference contribution for your batch of internal standard.
-
Problem: My calibration curve is linear at the low end but becomes quadratic or curves downwards at higher concentrations.
-
Cause: While several factors can affect linearity, isotopic interference is a common cause. As the concentration of the native analyte increases, its naturally occurring M+2 isotopes can start contributing to the signal of the internal standard, altering the response ratio in a non-linear fashion.[1]
-
Solution:
-
Review MRM Transitions: Ensure you are using the most specific and intense MRM (Multiple Reaction Monitoring) transitions that are less prone to overlap. Monitoring fragments that do not contain the chlorine atom can sometimes mitigate interference from ³⁷Cl isotopes, though this may reduce sensitivity.
-
Apply a Correction Model: Use a non-linear calibration model (e.g., a quadratic fit) to better represent the data.[1] However, the most accurate approach is to calculate and apply a correction factor as described in Experimental Protocol 2 .
-
Adjust IS Concentration: In some cases, increasing the concentration of the internal standard can help minimize the relative contribution of crosstalk from the analyte, reducing bias.[2]
-
Data Presentation & Experimental Protocols
Recommended LC-MS/MS Parameters
For robust analysis, it is crucial to use optimized MRM transitions. The following table provides recommended transitions for Metolachlor based on a validated U.S. Geological Survey method and logically derived transitions for the deuterated internal standard.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Notes |
| Metolachlor | 284.1 | 252.1 | Quantifier | This is the primary transition for quantification.[3] |
| Metolachlor | 284.1 | 176.1 | Qualifier | Used for identity confirmation.[3] |
| This compound | 295.1 | 263.1 | Quantifier | Precursor is [M+H]⁺ for the d11 isotopologue. Product ion corresponds to the quantifier transition shifted by +11 Da. |
| This compound | 295.1 | 176.1 | Qualifier | This fragment likely does not contain the deuterated part of the molecule, so it can serve as a common qualifier. |
Note: The user specified this compound. The cited USGS method uses Metolachlor-d6.[3] The principles of interference and correction are identical, but the precursor mass for Metolachlor-d6 would be 290.1 m/z. Always confirm the mass of your specific internal standard.
Experimental Protocol 1: Determining the Isotopic Contribution Factor
This protocol details how to calculate the percentage of signal from a this compound solution that is incorrectly measured in the native Metolachlor channel.
-
Prepare a High-Concentration IS Solution:
-
Prepare a solution containing only this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
The concentration should be high enough to produce a strong, clear signal in the native Metolachlor MRM channel (e.g., 1000 ng/mL).
-
-
Prepare a High-Concentration Analyte Solution:
-
Prepare a separate solution of native Metolachlor at the same high concentration (e.g., 1000 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration This compound solution and acquire data using the MRM transitions for both native Metolachlor and this compound.
-
Record the peak area for the native Metolachlor transition (Area_Native_from_IS) and the this compound transition (Area_IS_from_IS).
-
Inject the high-concentration native Metolachlor solution and record the peak area for the native Metolachlor transition (Area_Native_from_Native).
-
-
Calculate the Contribution Factor (CF):
-
First, calculate the response factor (RF) to normalize the instrument's response to both the analyte and the standard.
-
RF = Area_Native_from_Native / Area_IS_from_IS
-
-
Next, calculate the contribution factor as a percentage:
-
CF (%) = (Area_Native_from_IS / Area_IS_from_IS) * RF * 100
-
-
This CF value represents the percentage of the this compound signal that will appear as a false native Metolachlor signal.
Experimental Protocol 2: Applying the Correction Factor to Sample Data
Once the Contribution Factor (CF) is determined, it can be used to correct the measured analyte area in all subsequent samples, calibrators, and quality controls.
-
Acquire Sample Data:
-
For each sample, measure the peak area for the native Metolachlor (Area_Native_Measured) and the this compound internal standard (Area_IS_Measured).
-
-
Calculate the Corrected Analyte Area:
-
The interference signal from the internal standard in the native channel is Area_IS_Measured * (CF / 100).
-
Subtract this interference signal from the measured native analyte area:
-
Area_Native_Corrected = Area_Native_Measured - (Area_IS_Measured * (CF / 100))
-
-
-
Quantify Using Corrected Area:
-
Use the Area_Native_Corrected value to calculate the final concentration from your calibration curve. This removes the positive bias introduced by the isotopic interference.
-
Visualizations
Workflow for Interference Correction
Caption: Workflow for identifying, characterizing, and correcting isotopic interference.
Conceptual Diagram of Isotopic Overlap
Caption: Conceptual diagram showing how isotopic impurities contribute to signal crosstalk.
References
Technical Support Center: Optimizing Metolachlor-d11 Analysis in Gas Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the peak shape of Metolachlor-d11 in gas chromatography (GC) analyses. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in GC?
Poor peak shape for this compound, a deuterated active compound, is often attributed to several factors:
-
Active Sites in the GC System: this compound, being a polar compound, is susceptible to interactions with active sites (e.g., silanol groups) in the GC flow path.[1][2] These interactions can occur in the inlet liner, at the column head, or on the column itself, leading to peak tailing.[1][3]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and degrade column performance, resulting in peak tailing.[4][5]
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume or turbulence in the carrier gas flow path, causing peak tailing or splitting.[1][3][6]
-
Inappropriate GC Method Parameters: Suboptimal inlet temperature, flow rate, or oven temperature program can lead to various peak shape distortions.[3][4]
-
Analyte Degradation: Metolachlor, like other active compounds, can degrade at high temperatures in the inlet, which can manifest as tailing or the appearance of additional peaks.[7][8][9]
-
Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, particularly in splitless injections.[3][4]
Q2: How does the deuterium labeling in this compound affect its chromatographic behavior compared to the unlabeled compound?
Deuterium substitution can subtly influence the retention time and chromatographic behavior of a compound. While the effect is generally small, heavier isotopic compounds may elute slightly earlier or later than their lighter counterparts depending on the stationary phase polarity.[10] For this compound, this "isotope effect" is typically negligible in terms of causing significant peak shape issues.[11] However, the underlying chemical properties that make Metolachlor prone to peak tailing are also present in its deuterated analog.
Q3: What type of GC column is recommended for the analysis of this compound?
For the analysis of polar and active compounds like this compound, a low-bleed, inert GC column is recommended. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).[12][13] These columns offer good thermal stability and a relatively non-polar character, which can help minimize interactions with the analyte. For challenging separations or to further enhance inertness, consider using columns specifically marketed as "ultra inert" or "base deactivated."[2][4]
Q4: When should I consider derivatization for this compound analysis?
Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[14] It can be considered if other troubleshooting steps have failed to produce a satisfactory peak shape. The goal of derivatization is to block the active functional groups on the this compound molecule, reducing its polarity and susceptibility to interactions with active sites in the GC system.[14][15] This can lead to sharper, more symmetrical peaks. However, derivatization adds an extra step to the sample preparation process and requires careful optimization.[14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape issue for active compounds like this compound.[1] Follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial System Check
-
Symptom: All peaks in the chromatogram, including the solvent peak, are tailing.
-
Possible Cause: This often indicates a physical problem with the system setup.[9]
-
Action:
-
Check Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[3][6] A ragged cut can create turbulence and cause tailing.[6]
-
Inspect for Dead Volume: Check for any loose fittings or improper connections that could introduce dead volume into the system.[6][16]
-
Step 2: Evaluate Inlet and Column Activity
-
Symptom: Only the this compound peak and other polar analyte peaks are tailing.
-
Possible Cause: This suggests interaction with active sites within the GC system.[1][9]
-
Action:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated liner.[7][17][18] Over time, liners can become contaminated and active.[7] Consider using a liner with glass wool to aid in vaporization and trap non-volatile residues, but ensure the wool is also deactivated.[8] Also, replace the septum and inlet seals.[4]
-
Column Maintenance: Trim the front end of the column (e.g., 10-20 cm) to remove any accumulated non-volatile material and active sites.[1][5]
-
Column Conditioning: If the problem persists, bake out the column according to the manufacturer's instructions to remove contaminants.[5]
-
Step 3: Method Optimization
-
Symptom: Peak tailing persists after addressing system and activity issues.
-
Possible Cause: The analytical method parameters may not be optimal for this compound.
-
Action:
-
Inlet Temperature: While a higher inlet temperature can improve vaporization, it can also cause degradation of thermally labile compounds.[9][19] Try lowering the inlet temperature in increments of 10-20°C to see if peak shape improves.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can lead to broader peaks.[4]
-
Oven Temperature Program: For splitless injections, a lower initial oven temperature (around 20°C below the solvent boiling point) can improve peak focusing.[3]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Guide 2: Addressing Peak Fronting
Peak fronting is less common than tailing for active compounds but can still occur.
Step 1: Check for Overload
-
Symptom: The this compound peak has a leading edge that is less steep than the trailing edge.
-
Possible Cause: Injecting too much sample can overload the column, causing peak fronting.[3]
-
Action:
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.
-
Step 2: Evaluate Solvent and Stationary Phase Compatibility
-
Possible Cause: A mismatch in polarity between the sample solvent and the stationary phase can sometimes lead to peak fronting.[3]
-
Action:
-
Change Solvent: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase. For a 5% phenyl-methylpolysiloxane column, a less polar solvent may be beneficial.
-
Consider a Different Column: If solvent changes are not an option, a column with a different stationary phase polarity may be necessary.
-
Relationship between GC Parameters and Peak Shape
Caption: The influence of key GC parameters on common peak shape problems.
Experimental Protocols
Protocol 1: Systematic Approach to Method Development for this compound
This protocol provides a general framework for developing a robust GC method for this compound, focusing on achieving optimal peak shape.
-
Initial System Preparation:
-
Install a new, deactivated inlet liner (e.g., ultra inert).[7][17]
-
Install a new, appropriate GC column (e.g., 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane).[12][13] Ensure a clean, 90-degree cut and proper installation depth.[3][6]
-
Condition the column according to the manufacturer's instructions.
-
Use a fresh vial of solvent for sample preparation.
-
-
Inlet Parameter Optimization:
-
Set the initial inlet temperature to 250°C.
-
Inject a standard solution of this compound.
-
If peak tailing is observed, incrementally decrease the inlet temperature by 10°C (e.g., to 240°C, then 230°C) and re-inject. Observe the impact on peak shape and response.
-
If peak broadening is observed, ensure the injection mode (split/splitless) and associated parameters (e.g., split ratio, purge time) are appropriate. For trace analysis, splitless injection is common.[3]
-
-
Carrier Gas Flow Rate Optimization:
-
Set the carrier gas (Helium or Hydrogen) to a constant flow mode.
-
For a 0.25 mm ID column, a typical starting flow rate is 1.0-1.5 mL/min.
-
Vary the flow rate within a reasonable range (e.g., 0.8-2.0 mL/min) to find the optimal balance between analysis time and peak resolution/shape.
-
-
Oven Temperature Program Optimization:
-
Start with a generic temperature program, for example:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes.
-
-
Adjust the initial temperature to ensure good focusing of the analyte, especially for splitless injections (typically 20°C below the solvent boiling point).[3]
-
Modify the ramp rate to achieve good separation from any matrix interferences without excessive peak broadening.
-
Data Presentation
Table 1: Qualitative Impact of GC Parameter Adjustments on this compound Peak Shape
| Parameter | Adjustment | Expected Impact on Peak Shape | Rationale |
| Inlet Temperature | Decrease | May reduce peak tailing | Minimizes thermal degradation of the analyte.[9][19] |
| Increase | May improve peak sharpness (up to a point) | Ensures complete and rapid vaporization of the sample.[8] | |
| Carrier Gas Flow | Increase (to optimum) | Narrower peaks | Reduces diffusion and improves column efficiency.[4] |
| Decrease (below optimum) | Broader peaks | Increases time for band broadening within the column.[4] | |
| Initial Oven Temp. | Decrease (splitless) | Sharper peaks | Improves solvent and thermal focusing of the analyte at the head of the column.[3] |
| Column Trimming | Perform | Improved peak symmetry | Removes active sites and non-volatile residues from the column inlet.[1][5] |
| Inlet Liner | Replace with new, deactivated liner | Reduced peak tailing | Provides an inert surface for sample vaporization, minimizing analyte interaction.[2][7][17][18] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 17. agilent.com [agilent.com]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. Inlet Activity | Separation Science [sepscience.com]
Technical Support Center: Metolachlor-d11 Analysis in Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Metolachlor-d11 during electrospray ionization (ESI) liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide: Minimizing Ion Suppression of this compound
Ion suppression is a common challenge in ESI-MS, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification. This compound, a deuterated internal standard, is employed to compensate for these matrix effects; however, its signal can also be suppressed. This guide provides a systematic approach to identify and mitigate ion suppression.
Problem: Low or inconsistent signal intensity of this compound.
Step 1: Initial Assessment & Diagnosis
The first step is to determine if the issue is indeed ion suppression.
-
Post-column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.
-
Procedure: While a blank matrix extract is being injected and separated on the LC system, a constant flow of a this compound standard solution is infused into the mobile phase stream just before it enters the mass spectrometer.
-
Interpretation: A drop in the baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
-
Matrix Effect Calculation: Quantify the extent of ion suppression.
-
Formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Step 2: Sample Preparation Optimization
Effective sample preparation is the most critical step in reducing matrix effects.[1][2] The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples.
-
Recommended Sorbents: For Metolachlor in water samples, Oasis HLB cartridges are commonly used.[3] For soil and thatch, ENV+ SPE columns are effective.[1]
-
General Protocol for Water Samples:
-
Condition an Oasis HLB SPE cartridge (e.g., 0.2 g).
-
Pass 50 mL of the water sample through the cartridge.
-
Rinse the cartridge with water to remove polar interferences.
-
Elute Metolachlor and this compound with methanol.[3]
-
Evaporate the eluent and reconstitute in a suitable solvent for LC-MS/MS analysis.[3]
-
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for food and agricultural samples.
-
General Protocol:
-
Homogenize the sample.
-
Extract with acetonitrile and salting-out agents (e.g., magnesium sulfate, sodium chloride).
-
Clean up the extract using dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) to remove organic acids and sugars.
-
-
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective for certain matrices.
Step 3: Chromatographic Separation Improvement
Optimizing the LC method can separate this compound from co-eluting matrix interferences.
-
Column Chemistry: Utilize a column with a different selectivity. C18 columns are commonly used for Metolachlor analysis.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks. A shallower gradient can improve separation.
-
Isocratic Hold: Introduce an isocratic hold at the beginning of the run to allow highly polar, unretained matrix components to elute before the analyte.
Step 4: Mass Spectrometry Parameter Adjustment
While less effective than sample preparation and chromatography for mitigating the root cause of ion suppression, optimizing MS parameters can improve signal-to-noise.
-
Ionization Source:
-
Electrospray Ionization (ESI): Most common for Metolachlor. Ensure source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): Can be less susceptible to ion suppression for certain compounds.[4] Consider testing APCI if ESI performance is poor.
-
-
Multiple Reaction Monitoring (MRM): Use highly specific precursor-to-product ion transitions for this compound to minimize the detection of interfering compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal suppressed even though it's a deuterated internal standard?
A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, they are not immune to ion suppression.[1] Several factors can contribute to this:
-
High Matrix Load: If the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the internal standard.
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time between the analyte and the SIL-IS. If this shift is significant, they may not experience the exact same matrix effects, leading to inaccurate correction.
-
Concentration-Dependent Suppression: The extent of ion suppression can be dependent on the concentration of the analyte and the internal standard itself.
Q2: What are the most common sources of ion suppression for this compound?
A2: Common sources of ion suppression are endogenous and exogenous compounds present in the sample matrix. These can include:
-
From Environmental Samples (Soil, Water): Humic and fulvic acids, inorganic salts, and other organic pollutants.
-
From Food and Biological Matrices: Phospholipids, proteins, salts, and formulation ingredients in drug products.
-
From Sample Preparation: Contaminants from plasticware (plasticizers), detergents, and residues from SPE sorbents.
Q3: How can I quantitatively assess the performance of my method in minimizing ion suppression?
A3: Method validation should include the assessment of matrix effects and recovery.
-
Matrix Factor (MF): Calculated as the ratio of the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a pure solvent standard. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Recovery (RE): Calculated as the ratio of the peak area of an analyte in a pre-extraction spiked sample to the peak area in a post-extraction spiked sample. This measures the efficiency of the extraction process.
-
Process Efficiency (PE): Calculated as MF x RE. This gives an overall assessment of the method's performance.
Quantitative Data
The following tables summarize typical recovery data for Metolachlor in various matrices using different sample preparation techniques. While specific data for this compound is limited in the public domain, its recovery is expected to be similar to the parent compound.
Table 1: Recovery of S-Metolachlor in Soil and Thatch using SPE
| Analyte | Fortification Level (ppb) | Mean Recovery (%) |
| S-Metolachlor | 10 | 95 |
| S-Metolachlor | 100 | 98 |
Data adapted from EPA MRID 46829512.[1]
Table 2: Recovery of S-Metolachlor in Well Water using SPE
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) |
| S-Metolachlor | 0.05 | 92.8 |
| S-Metolachlor | 0.5 | 96.2 |
Data adapted from California Department of Pesticide Regulation Method Analysis.[3]
Table 3: Recovery of S-Metolachlor in Soil using QuEChERS and HPLC-UV
| Analyte | Fortification Level (mg/kg) | Mean Recovery (%) |
| S-Metolachlor | 0.05 | 85 |
| S-Metolachlor | 0.10 | 88 |
| S-Metolachlor | 0.50 | 92 |
Data adapted from Lazić et al., Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.
Experimental Protocols & Workflows
Detailed Experimental Protocol: Metolachlor in Water by SPE-LC-MS/MS
This protocol is a generalized procedure based on established methods.[3][5]
1. Sample Preparation (SPE)
-
Cartridge Conditioning: Condition an Oasis HLB (200 mg) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 50 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 10 mL of methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 methanol:water.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent.
-
Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6410 Triple Quadrupole or equivalent.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Metolachlor: Monitor appropriate precursor/product ion pair.
-
This compound: Monitor appropriate precursor/product ion pair.
-
Visualizations
Caption: Experimental workflow for the analysis of Metolachlor in water samples.
Caption: Troubleshooting flowchart for low this compound signal intensity.
References
- 1. epa.gov [epa.gov]
- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of mobile phase composition on Metolachlor-d11 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the ionization of Metolachlor-d11. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: this compound, similar to the parent compound Metolachlor, is most effectively analyzed using electrospray ionization (ESI) in the positive ion mode .[1][2][3] This is because the molecular structure of Metolachlor contains nitrogen atoms that can be readily protonated to form positive ions.
Q2: Which organic solvent, methanol or acetonitrile, is better for the mobile phase in this compound analysis?
A2: Both methanol and acetonitrile can be successfully used as the organic component of the mobile phase for the analysis of Metolachlor and its analogs. The choice between the two often depends on the specific separation requirements and desired chromatographic resolution. Some methods have utilized methanol-based mobile phases, for instance, for the elution of chloroacetanilide herbicides from solid-phase extraction (SPE) cartridges.[2] Other multi-residue pesticide analyses have employed mobile phases containing acetonitrile.[2] In general, acetonitrile may offer lower backpressure and different selectivity compared to methanol.
Q3: What is the role of acidic modifiers like formic acid or acetic acid in the mobile phase?
A3: Acidic modifiers such as formic acid or acetic acid are commonly added to the mobile phase in low concentrations (e.g., 0.1%) to enhance the ionization efficiency of analytes in positive mode ESI.[4] By lowering the pH of the mobile phase, these acids promote the protonation of the analyte molecules, leading to a stronger signal in the mass spectrometer. For instance, a mobile phase of methanol:water with 0.1% glacial acetic acid has been used for the analysis of various pesticides.
Q4: Can adduct formation be an issue in this compound analysis?
Q5: How does the mobile phase composition affect the retention time of this compound?
A5: In reversed-phase chromatography, which is commonly used for Metolachlor analysis, the retention time is primarily influenced by the proportion of the organic solvent in the mobile phase. Increasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will decrease the retention time of this compound, causing it to elute earlier from the column. Conversely, a higher percentage of the aqueous component will increase the retention time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal mobile phase pH for protonation. | Add a small concentration (0.1%) of an acidic modifier like formic acid or acetic acid to your mobile phase to lower the pH and promote protonation.[4] |
| Inappropriate organic solvent. | While both methanol and acetonitrile can be effective, one may provide better ionization for your specific source conditions. Consider performing a solvent-scouting experiment to compare the signal intensity with each. | |
| Suppression of ionization by matrix components. | Ensure adequate sample clean-up to remove interfering matrix components. The use of a deuterated internal standard like this compound helps to compensate for matrix effects. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure your mobile phase is well-mixed and degassed. Check for any leaks in the LC system that could alter the solvent ratio. |
| Column degradation. | Evaluate the performance of your analytical column. It may need to be cleaned or replaced. | |
| Presence of Multiple Peaks for this compound | Formation of different adducts (e.g., [M+H]+, [M+Na]+). | Review the mass-to-charge ratios of the observed peaks to identify potential adducts. Using high-purity solvents and adding ammonium formate can help favor the formation of the protonated molecule. |
| Isomeric separation (if applicable to your standard). | Confirm the isotopic purity and structure of your this compound standard. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general starting point for method development. Optimization will be required for specific instrumentation and sample matrices.
-
Sample Preparation:
-
Samples are extracted using an appropriate method for the matrix of interest.
-
For water samples, solid-phase extraction (SPE) with a C18 cartridge can be used. Elution of the analytes can be performed with a solution of 80/20 methanol/water (v/v).[2]
-
The eluate is then typically evaporated and reconstituted in a solution compatible with the initial mobile phase conditions, such as 10/90 acetonitrile/water (v/v).[2]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step at the initial conditions.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, monitoring the transition from the precursor ion to a specific product ion.
-
Precursor Ion (for this compound): The exact mass of the protonated molecule should be calculated and used.
-
Product Ion(s): These need to be determined by performing a product ion scan on the precursor ion.
-
Visualizations
Caption: Impact of mobile phase components on the LC-ESI process and final signal intensity.
Caption: Troubleshooting workflow for low signal intensity of this compound.
References
- 1. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
Technical Support Center: Addressing Metolachlor-d11 Contamination in Analytical Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and resolve Metolachlor-d11 contamination in your analytical systems. This compound is a deuterated internal standard commonly used in quantitative mass spectrometry analysis of the herbicide Metolachlor. Carryover and background contamination can lead to inaccurate results, making it crucial to maintain a clean analytical system.
Troubleshooting Guide
Contamination with this compound can manifest as "ghost peaks" in blank injections, an elevated baseline, or inaccurate quantification in subsequent sample analyses. Follow this step-by-step guide to identify and eliminate the source of contamination.
Step 1: Identify the Source of Contamination
A systematic approach is crucial to pinpointing the origin of the contamination. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for identifying the source of this compound contamination.
Step 2: Implement Corrective Actions
Based on the identified source, follow the appropriate cleaning and preventative procedures outlined in the tables below.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound contamination?
A1: The most common indicators of this compound contamination are the appearance of a peak at the retention time of this compound in blank injections (a "ghost peak"), a consistently high background signal for the this compound mass transition, and poor reproducibility of your quality control samples.
Q2: Why is this compound prone to causing carryover?
A2: Metolachlor has been shown to adsorb to various surfaces, a property that may extend to its deuterated analog, this compound. This adsorption can occur on surfaces within the analytical system, such as PEEK tubing, rotor seals, and the analytical column itself. When a subsequent injection with a strong solvent is made, the adsorbed this compound can be released, leading to carryover.
Q3: How can I prevent this compound contamination?
A3: Proactive measures are key to preventing contamination. This includes using dedicated glassware for standards, implementing rigorous cleaning protocols after each batch of samples, and using an appropriate wash solvent in your autosampler. Regularly scheduled preventative maintenance of your LC-MS system is also crucial.
Q4: What are the best wash solvents for removing this compound?
A4: The ideal wash solvent should be a strong solvent for this compound and compatible with your LC system. A mixture of organic solvent (like acetonitrile or methanol) and water, sometimes with a small amount of acid or base, can be effective. The exact composition may require optimization for your specific method and system.
Q5: If I suspect my column is contaminated, can it be cleaned?
A5: Yes, in many cases, an analytical column can be cleaned. This typically involves flushing the column with a series of strong solvents. Refer to the manufacturer's instructions for your specific column chemistry to avoid damaging the stationary phase. If contamination persists after thorough cleaning, the column may need to be replaced.
Data Presentation: Carryover Quantification (Hypothetical Data)
To illustrate the impact of different wash solvents on reducing this compound carryover, the following table presents hypothetical data from a carryover experiment. In this experiment, a high-concentration standard of this compound is injected, followed by a series of blank injections. The area of the this compound peak in the first blank injection is measured to determine the percent carryover.
| Wash Solvent Composition | Peak Area in First Blank | % Carryover |
| 100% Mobile Phase A (Aqueous) | 15,000 | 1.5% |
| 50:50 Acetonitrile:Water | 5,000 | 0.5% |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | 1,000 | 0.1% |
| 70:30 Isopropanol:Water | 800 | 0.08% |
Note: This data is for illustrative purposes only. Actual carryover will depend on the specific analytical conditions and instrumentation.
Experimental Protocols
Protocol 1: Identifying the Source of Contamination
Objective: To systematically determine the origin of this compound contamination within the LC-MS system.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile, methanol)
-
Clean autosampler vials and caps
-
A new or thoroughly cleaned analytical column (if available)
Procedure:
-
Initial Blank Injection: Inject a blank solvent (typically your initial mobile phase composition) to confirm the presence and intensity of the this compound ghost peak.
-
Isolate the Autosampler:
-
Prepare a fresh blank sample in a new, clean autosampler vial.
-
Inject the fresh blank. If the ghost peak is significantly reduced or absent, the contamination is likely from a previously used vial or the sample preparation process.
-
If the ghost peak persists, the contamination is likely within the autosampler or further downstream.
-
-
Bypass the Autosampler (if possible):
-
If your LC system allows, manually inject a blank solvent directly into the injection port, bypassing the autosampler needle and loop.
-
If the ghost peak disappears, the contamination is located in the autosampler components (needle, loop, rotor seal).
-
-
Isolate the LC System:
-
If the ghost peak remains after bypassing the autosampler, the contamination is likely in the LC system components downstream of the injector (e.g., tubing, fittings, column).
-
-
Check the Mobile Phase:
-
Prepare fresh mobile phases using new glassware and bottles.
-
Purge the system thoroughly with the fresh mobile phases.
-
Inject a blank. If the contamination is gone, the source was your previous mobile phase.
-
Protocol 2: General System Cleaning Procedure
Objective: To perform a general cleaning of the LC system to remove this compound contamination.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (optional, for acidic cleaning)
-
Ammonium hydroxide (optional, for basic cleaning)
Procedure:
-
Remove the Column: Disconnect the analytical column from the system to prevent damage.
-
Flush with a Series of Solvents: Sequentially flush all LC lines (including the autosampler) with the following solvents for at least 30 minutes each:
-
HPLC-grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Acid/Base Wash (if necessary and compatible with your system):
-
For stubborn contamination, a wash with a weak acid (e.g., 0.1% formic acid in water) followed by a water rinse, and then a weak base (e.g., 0.1% ammonium hydroxide in water) followed by a water rinse can be effective. Always check your system's compatibility with acidic and basic solutions.
-
-
Final Rinse: Flush the entire system with your initial mobile phase conditions until the baseline is stable.
-
Reinstall Column: Reconnect the analytical column and equilibrate the system before analysis.
Disclaimer: These are general guidelines. Always refer to your instrument manufacturer's recommendations for specific cleaning and maintenance procedures. The provided data is hypothetical and for illustrative purposes. Users should perform their own experiments to determine the best course of action for their specific situation.
Validation & Comparative
A Comparative Guide to the Analytical Validation of Metolachlor using Metolachlor-d11 as an Internal Standard versus External Standard Calibration
This guide provides a comprehensive comparison of two analytical methods for the quantification of the herbicide metolachlor in water samples: a robust method employing an isotopically labeled internal standard, Metolachlor-d11, and a conventional method using external standard calibration. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about method selection for accurate and reliable metolachlor analysis. The use of an isotopically labeled internal standard like this compound is presented as a superior approach for mitigating matrix effects and improving method precision and accuracy.[1][2]
Introduction to Metolachlor and the Importance of Accurate Quantification
Metolachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton. Due to its mobility and persistence in soil and water, there are concerns about its potential environmental and health impacts, leading to regulatory monitoring of its levels in water sources.[3] Accurate and precise quantification of metolachlor is therefore crucial for environmental monitoring, regulatory compliance, and risk assessment.
Analytical methods for metolachlor often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and selectivity.[4][5][6] However, the accuracy of these methods can be compromised by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.
The Role of this compound as an Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before analysis. Isotopically labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because they have nearly identical chemical and physical properties to the unlabeled analyte, causing them to behave similarly during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects, extraction efficiency, and instrument response can be effectively compensated, leading to more accurate and precise results.[1][2]
Method 1: LC-MS/MS with this compound Internal Standard
This method represents a robust approach for the accurate quantification of metolachlor in water samples, leveraging the benefits of an isotopically labeled internal standard to correct for analytical variability.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 50 mL water sample through a 0.45 µm filter to remove particulate matter.
-
Add a known amount of this compound internal standard solution to the water sample.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the metolachlor and this compound from the cartridge with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metolachlor: Monitor appropriate precursor and product ion transitions.
-
This compound: Monitor appropriate precursor and product ion transitions.
-
-
Experimental Workflow
Caption: Workflow for Metolachlor Analysis using SPE and LC-MS/MS with Internal Standard.
Method 2: LC-MS/MS with External Standard Calibration
This method is a more conventional approach that relies on an external calibration curve for quantification. While simpler in its calibration approach, it is more susceptible to inaccuracies arising from matrix effects and variations in sample preparation.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
The sample preparation protocol is identical to Method 1, with the exception that no internal standard is added to the samples.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are identical to Method 1.
3. Calibration
-
A series of calibration standards of metolachlor at different concentrations are prepared in the mobile phase.
-
These standards are analyzed by LC-MS/MS to generate a calibration curve by plotting the peak area of metolachlor against its concentration.
-
The concentration of metolachlor in the unknown samples is determined by interpolating their peak areas on this calibration curve.
Logical Relationship of External Standard Calibration
Caption: Logic of Quantification using External Standard Calibration.
Performance Comparison
The following tables summarize the validation parameters for the two analytical methods. The data is compiled from various sources and represents typical performance characteristics.
Table 1: Method Validation Data for Metolachlor Analysis with this compound Internal Standard
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Accuracy (Recovery %) | 95 - 105% | [4] |
| Precision (RSD %) | < 15% | [5] |
| Limit of Detection (LOD) | 0.01 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.05 µg/L | [7] |
Table 2: Method Validation Data for Metolachlor Analysis with External Standard Calibration
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Accuracy (Recovery %) | 80 - 110% | [6] |
| Precision (RSD %) | < 20% | [6] |
| Limit of Detection (LOD) | 0.02 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.10 µg/L | [4] |
Discussion of Performance Data
The use of this compound as an internal standard (Method 1) generally results in improved accuracy and precision compared to the external standard method (Method 2). The narrower range of recovery (95-105%) and lower relative standard deviation (<15%) for the internal standard method demonstrate its superior ability to correct for analytical variability.[4][5] While both methods exhibit good linearity, the internal standard method often allows for a lower limit of quantification, enabling more sensitive detection of metolachlor at trace levels.
The primary advantage of the internal standard method lies in its ability to compensate for matrix effects. In complex environmental samples, co-eluting substances can either suppress or enhance the ionization of metolachlor, leading to underestimation or overestimation of its concentration when using an external standard. Since this compound is affected by these matrix effects in the same way as the native metolachlor, the ratio of their signals remains constant, ensuring more accurate quantification.[1]
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in metolachlor quantification, the use of an analytical method with this compound as an internal standard is strongly recommended. This approach effectively mitigates the impact of matrix effects and other sources of analytical error, providing more reliable and defensible data. While the external standard method can be a simpler and more cost-effective option for screening purposes or for samples with simple matrices, it is more prone to inaccuracies. The choice of method should ultimately be guided by the specific data quality objectives of the study.
References
- 1. lcms.cz [lcms.cz]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. epa.gov [epa.gov]
A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of Metolachlor
For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like metolachlor is critical for environmental monitoring and food safety. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.
This comparison guide delves into the performance characteristics of both GC-MS and LC-MS/MS for metolachlor analysis, summarizing key quantitative data and presenting detailed experimental protocols.
Performance Comparison
The choice between GC-MS and LC-MS/MS for metolachlor analysis often depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While both techniques offer high selectivity and sensitivity, they possess distinct advantages and limitations.
Generally, LC-MS/MS is favored for its ability to analyze a wider range of compounds, including polar and thermally labile molecules, without the need for derivatization. This can simplify sample preparation and reduce analysis time. In contrast, GC-MS is a robust and often more cost-effective technique, particularly for volatile and semi-volatile compounds like metolachlor.
The following table summarizes the quantitative performance of GC-MS and LC-MS/MS for the analysis of metolachlor based on data from various studies. It is important to note that these values are indicative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.07 ng/g[1][2] | 0.125 ng injected[3][4] |
| Limit of Quantification (LOQ) | 0.19 to 0.67 ng/g[1] | 0.10 ppb[3][4] |
| Linearity (R²) | ≥ 0.9921[1] | > 0.99 (typical) |
| Recovery | 86% - 119.7%[1][2] | 95% - 105%[3][4] |
| Precision (RSD) | 1.2% - 4.8%[1] | < 20% (typical) |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagrams illustrate the typical steps involved in each process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Metolachlor Quantification: A Comprehensive Guide
This guide provides a detailed comparison of analytical methodologies for the quantification of the herbicide metolachlor, tailored for researchers, scientists, and drug development professionals. It synthesizes data from various inter-laboratory studies and proficiency testing schemes to offer an objective overview of method performance, supported by experimental data.
Data Summary: A Comparative Overview of Analytical Methods
The quantification of metolachlor is routinely performed using various analytical techniques, each with its own set of performance characteristics. The choice of method often depends on the matrix (e.g., water, soil, food), the required sensitivity, and the available instrumentation. The following tables summarize quantitative data from several studies, providing a clear comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
| GC-MS | Maize & Soybean Straw | 0.07 ng/g | 0.19 - 0.67 ng/g | 86 - 119.7 | [1] |
| LC-MS/MS | Water | - | 0.10 ppb | 95 - 105 | [2] |
| LC-MS/MS | Food (Tomato, Wheat, Olive Oil) | - | < 10 µg/kg | > 70% (for 90% of compounds) | [3] |
| ELISA | Water | 0.05 ppb | 0.075 ppb | 104 - 111 | [4][5] |
Table 1: Performance Characteristics of Different Analytical Methods for Metolachlor Quantification. This table highlights the sensitivity and accuracy of common analytical techniques in various matrices.
Inter-laboratory comparison studies and proficiency tests are crucial for assessing the reliability and comparability of analytical results among different laboratories. Performance is often evaluated using Z-scores, which indicate how far a laboratory's result is from the consensus value. A Z-score between -2.0 and +2.0 is generally considered satisfactory[6].
| Proficiency Test Scheme | Matrix | Analytes | Statistical Evaluation | Provider |
| Water Analysis PT | Water | Metolachlor, Metolachlor-OA, Metolachlor-ESA, etc. | Z-scores | IFA-Tulln & Umweltbundesamt GmbH |
| Environmental Analysis PT | Waste, Soil, Air | Various, including pesticides | Z-scores | Umweltbundesamt GmbH |
Table 2: Overview of Selected Proficiency Testing (PT) Schemes for Metolachlor Analysis. Participation in such schemes is essential for external quality control and accreditation.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are fundamental for reproducing and comparing analytical methods. Below are generalized procedures for the most common techniques used in metolachlor quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like metolachlor.
Sample Preparation (Maize and Soybean Straw)[1]:
-
Homogenization: Dry and homogenize the straw material.
-
Extraction: Employ an accelerated solvent extraction method using a mixture of n-hexane and acetone.
-
Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
Instrumental Analysis[1]:
-
Gas Chromatograph: Agilent 7832 GC system or equivalent.
-
Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).
-
Injector: Split-splitless injector.
-
Detector: Mass spectrometer detector.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An optimized temperature ramp is used to ensure good separation of the analytes.
Quality Control:
-
Calibration: Use of internal and external standards for quantification.
-
Blanks: Analysis of method blanks to check for contamination.
-
Spiked Samples: Analysis of matrix-spiked samples to determine recovery and assess matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for analyzing a wide range of pesticides, including metolachlor and its metabolites, in complex matrices.
Sample Preparation (Water)[2]:
-
Purification: Subject a 50-mL water sample to purification using a C-18 SPE column.
-
Elution: Isolate the parent compound and its degradates using a methanol/water mixture.
-
Reconstitution: Reduce the eluate volume and reconstitute it in an acetonitrile/water mixture.
Sample Preparation (Food Matrices)[3]:
-
QuEChERS Method: For high water and high starch content matrices (e.g., tomato, wheat), the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extraction and cleanup.
-
Captiva EMR—Lipid Cleanup: For high oil content matrices (e.g., olive oil), a specific lipid removal cleanup step is necessary.
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mass Spectrometer: Agilent 6470 triple quadrupole LC/MS or equivalent.
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Quality Control:
-
Matrix-Matched Standards: Use of matrix-matched calibration standards to compensate for matrix effects.
-
Recovery and Precision: Evaluation of recovery and precision (repeatability and intra-laboratory reproducibility) at different concentration levels.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method based on the specific binding of antibodies to the target analyte.
Principle of Direct Competitive ELISA[7]:
-
Metolachlor in the sample competes with a metolachlor-enzyme conjugate for binding to specific anti-metolachlor antibodies.
-
The antibodies are immobilized on a microtiter plate.
-
After incubation and washing, a substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of metolachlor in the sample.
Procedure (Based on Abraxis® Metolachlor ELISA Kit)[4]:
-
Add standards, control, and samples to the antibody-coated wells.
-
Add the metolachlor-enzyme conjugate.
-
Incubate for a specified time.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution and incubate.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance using a microplate photometer.
Performance Data[4]:
-
Test Sensitivity: Limit of detection is approximately 0.058 ng/mL.
-
Reproducibility: The coefficient of variation for standards should be ≤10%, and for samples and controls, it should be ≤15%.
Visualizing the Workflow and Comparison Process
To better illustrate the processes involved in metolachlor quantification and inter-laboratory comparisons, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for metolachlor analysis.
Caption: Structure of an inter-laboratory comparison study.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 5. epa.gov [epa.gov]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
A Comparative Guide to the Analysis of Metolachlor Using a Deuterated Internal Standard: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide metolachlor in environmental and biological matrices is crucial for monitoring its environmental fate and potential human exposure. The use of a deuterated internal standard, such as metolachlor-d6, is a widely accepted practice to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of metolachlor with a deuterated standard.
Performance Comparison: Linearity and Range
The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS methods for the analysis of metolachlor. It is important to note that the performance metrics can vary depending on the specific instrumentation, matrix, and method parameters.
| Parameter | LC-MS/MS (in Water) | GC-MS (in Maize & Soybean Straw) |
| Linearity Range | 0.05 - 5.0 ppb[1] | 1 - 50 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 (Implied) | Not explicitly stated, but good linearity reported[2] |
| Limit of Detection (LOD) | Not explicitly stated for metolachlor | 0.07 ng/g[2] |
| Limit of Quantification (LOQ) | 0.10 ppb[3] | 0.19 - 0.67 ng/g[2] |
Experimental Workflows
The general workflow for the analysis of metolachlor using either LC-MS/MS or GC-MS with a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
LC-MS/MS Method for Metolachlor in Water
This protocol is based on the U.S. Geological Survey (USGS) method for the analysis of pesticides in water.[4][5]
1. Sample Preparation:
-
Filter the water sample through a 0.7-μm glass fiber filter.
-
Spike the filtered water sample with a known concentration of metolachlor-d6 internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for specific precursor-to-product ion transitions for both metolachlor and metolachlor-d6.
GC-MS Method for S-Metolachlor in Maize and Soybean Straw
This protocol is adapted from a method for the analysis of s-metolachlor in agricultural matrices.[2][6]
1. Sample Preparation:
-
Homogenize the dried and ground sample material.
-
Spike the homogenized sample with a known concentration of a suitable internal standard (deuterated metolachlor is recommended for best results).
-
Extract the sample with a mixture of n-hexane and acetone using an accelerated solvent extraction (ASE) system.[2]
-
Concentrate the extract and perform a solvent exchange to a solvent suitable for GC-MS analysis (e.g., ethyl acetate).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7832 GC or similar.[2]
-
Column: An HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m x 0.25 mm x 0.25 µm).[2]
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 180°C at 25°C/min.
-
Ramp to 280°C at 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: A triple quadrupole or single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Method Comparison
LC-MS/MS is generally preferred for the analysis of polar and thermally labile compounds like metolachlor in aqueous samples. The direct injection of water extracts after SPE simplifies sample preparation and reduces the risk of analyte degradation. The use of electrospray ionization allows for soft ionization, preserving the molecular ion for sensitive and specific detection using MRM. The USGS has a well-established method for the determination of metolachlor in filtered water by direct aqueous-injection LC-MS/MS, which utilizes metolachlor-d6 as an internal standard.[4]
GC-MS is a robust and widely available technique that can also be used for metolachlor analysis. However, it may require derivatization for some polar metabolites, although metolachlor itself is amenable to GC-MS analysis. For complex matrices like soil and plant tissues, GC-MS can offer high chromatographic resolution. A study on the analysis of s-metolachlor in maize and soybean straw demonstrated good linearity and low detection limits using GC-MS.[2]
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of metolachlor with the use of a deuterated internal standard. The choice of method will depend on the specific application, the matrix being analyzed, and the available instrumentation. For aqueous samples, LC-MS/MS offers a direct and highly sensitive approach. For more complex solid matrices, GC-MS can provide excellent separation and sensitivity. The use of a deuterated internal standard is highly recommended for both techniques to ensure the highest quality of data.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection and Quantification for Metolachlor Analysis: The Role of Metolachlor-d11 Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like the herbicide metolachlor is paramount. Achieving reliable measurements at low concentrations is critically dependent on the analytical methodology employed. This guide provides an objective comparison of the performance of analytical methods for metolachlor, with a focus on the limit of detection (LOD) and limit of quantification (LOQ), highlighting the advantages of using an isotopically labeled internal standard, Metolachlor-d11.
Data Presentation: LOD and LOQ Comparison
The use of an isotopically labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) is a key strategy for enhancing the accuracy and precision of quantification. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, allowing for reliable correction.
| Analyte | Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| S-Metolachlor | GC-MS | Not Specified | Maize & Soybean Straw | 0.07 ng/g[1][2][3] | 0.19 ng/g[1][2] |
| Metolachlor | LC-MS/MS | External Standard | Well Water | - | 0.05 ppb (Reporting Limit)[4] |
| Metolachlor | LC/ESI-MS/MS | Not Specified | Ground & Surface Water | 0.125 ng injected | 0.10 ppb[5] |
| Metolachlor | LC-MS/MS | Metolachlor-d6 | Groundwater, Tap Water, Surface Water | - | 0.10 µg/L (ppb)[6] |
| S-Metolachlor | On-line SPE-LC-MS/MS | Not specified for metolachlor | Groundwater | - | 20 ng/L[7] |
| S-Metolachlor & Benfluralin | GC-ECD | Not Specified | Soil | 0.01 µg/g | 0.1 µg/g[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of metolachlor, one employing an external standard calibration and a second, enhanced protocol incorporating this compound as an internal standard.
Method 1: Metolachlor Analysis in Water by LC-MS/MS with External Standard Calibration
This protocol is based on a method for the analysis of S-Metolachlor in well water.[4]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Measure a 50 mL aliquot of the water sample.
-
Pass the sample through an Oasis HLB solid-phase extraction (SPE) cartridge (0.2 g).
-
Rinse the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the methanol eluate to approximately 0.4 mL at 45 °C under a gentle stream of nitrogen.
-
Adjust the final extract volume to 1.0 mL with an appropriate solvent mixture (e.g., 1:1 methanol:water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for metolachlor for enhanced selectivity and sensitivity.
-
Quantification: Based on a calibration curve generated from the analysis of external standards of known metolachlor concentrations.
-
Method 2: Enhanced Metolachlor Analysis in Water by LC-MS/MS with this compound Internal Standard
This protocol incorporates an isotopic internal standard for improved accuracy and precision.
1. Sample Preparation (SPE with Internal Standard Spiking):
-
To a 50 mL water sample, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration within the calibration range.
-
Vortex the sample to ensure homogeneity.
-
Proceed with the solid-phase extraction as described in Method 1.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Conditions are generally the same as in Method 1. The chromatographic method should ensure baseline separation of metolachlor from any potential interferences.
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: ESI in positive ion mode.
-
Analysis Mode: MRM, monitoring at least two transitions for both metolachlor and this compound. One transition is used for quantification, and the other for confirmation.
-
Quantification: The concentration of metolachlor is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard. This ratio is then plotted against the concentration of the calibration standards (which also contain a fixed amount of the internal standard) to generate a calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for metolachlor analysis using external standard calibration.
Caption: Workflow for metolachlor analysis using an isotopic internal standard.
Conclusion
The choice of analytical methodology significantly impacts the reliability of low-level quantification of metolachlor. While methods employing external standard calibration can provide adequate results, the incorporation of an isotopically labeled internal standard like this compound offers superior performance in terms of accuracy and precision. By compensating for matrix effects and variations in sample processing, the internal standard method leads to more robust and reliable determination of the limit of detection and, critically, the limit of quantification. For researchers and professionals requiring the highest quality data, the adoption of an isotopic dilution mass spectrometry approach is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Isotope Dilution Analysis of Metolachlor: A Head-to-Head Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals seeking the highest degree of confidence in their analytical results, the choice of quantification method is paramount. This guide provides a comprehensive comparison of isotope dilution mass spectrometry (IDMS) with other common chromatographic techniques for the analysis of the herbicide metolachlor, supported by experimental data to inform your method selection.
Metolachlor, a widely used herbicide, is a frequent target of environmental monitoring and food safety analysis. Accurate and precise quantification is crucial for regulatory compliance and risk assessment. Isotope dilution, a technique involving the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample, is often considered the gold standard for quantitative analysis due to its ability to compensate for matrix effects and procedural losses. This guide delves into the performance of metolachlor analysis using isotope dilution in comparison to conventional gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Performance Comparison: Isotope Dilution vs. Standard Methods
The following table summarizes the key performance metrics for the analysis of metolachlor using isotope dilution GC-MS, standard GC-MS, and LC-MS/MS, based on published validation data.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Isotope Dilution GC-MS | Water & Soil | 0.05 ppb (water), 0.5 ppb (soil) | Not Specified | >80% | <4% | [1] |
| GC-MS | Maize & Soybean Straw | 0.07 ng/g | 0.19 - 0.67 ng/g | 81.9% - 103.1% | <5% | |
| LC-MS/MS | Ground & Surface Water | 0.125 ng injected | 0.10 ppb | 95% - 105% | Not Specified |
As the data indicates, the isotope dilution GC-MS method demonstrates excellent accuracy and high precision for metolachlor analysis in environmental samples[1]. While modern standard GC-MS and LC-MS/MS methods also provide good performance, the inherent principle of isotope dilution provides a distinct advantage in complex matrices where variability in sample preparation and instrument response can be significant.
Experimental Protocols
Isotope Dilution GC-MS Analysis of Metolachlor in Water and Soil
This method is designed for the simultaneous determination of several herbicides, including metolachlor, at low parts-per-billion (ppb) concentrations.
1. Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard for the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled alachlor and D₅-atrazine as surrogates for metolachlor analysis) is added to each water or soil sample.
-
For water samples, solid-phase extraction (SPE) is utilized to concentrate the analytes.
-
For soil samples, an appropriate extraction solvent is used to isolate the analytes from the solid matrix, followed by SPE for cleanup and concentration.
2. Instrumental Analysis:
-
The concentrated extract is analyzed using a high-resolution gas chromatograph coupled to a low-resolution mass spectrometer (GC-MS).
-
The system is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their isotopic internal standards.
-
Quantification is based on the ratio of the peak area of the native metolachlor to the peak area of its corresponding isotope-labeled internal standard.
Standard GC-MS Analysis of S-Metolachlor in Maize and Soybean Straw
This method is suitable for the quantitative analysis of S-metolachlor residues in plant materials.
1. Sample Preparation:
-
Straw samples are dried, homogenized, and extracted with a mixture of n-hexane and acetone using an accelerated solvent extraction (ASE) system.
-
The extract is then concentrated and may be subjected to a cleanup step if necessary to remove interfering matrix components.
2. Instrumental Analysis:
-
The analysis is performed on a gas chromatograph equipped with a mass spectrometer detector (GC-MS).
-
The GC is fitted with a capillary column suitable for pesticide analysis (e.g., HP-5 MS).
-
The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode.
-
Quantification is typically performed using an external standard calibration curve prepared in a solvent or a matrix extract.
LC-MS/MS Analysis of Metolachlor in Water
This method is a validated procedure for the determination of metolachlor and its degradates in ground and surface water.
1. Sample Preparation:
-
A 50 mL water sample is passed through a C18 solid-phase extraction (SPE) column to retain the analytes.
-
The analytes are then eluted from the SPE column using a suitable solvent mixture, such as 80/20 methanol/water.
-
The eluate is concentrated and reconstituted in a solvent compatible with the LC mobile phase.
2. Instrumental Analysis:
-
The analysis is carried out using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
The mass spectrometer is operated in both positive and negative ion modes to detect the parent compound and its metabolites, respectively.
-
Quantification is achieved by monitoring specific precursor-to-product ion transitions for each analyte.
Isotope Dilution Workflow
The following diagram illustrates the fundamental steps involved in the analysis of metolachlor using the isotope dilution technique.
Caption: Experimental workflow for metolachlor analysis using isotope dilution mass spectrometry.
References
Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Metolachlor Extraction
For researchers and scientists engaged in environmental monitoring and agricultural studies, the accurate quantification of herbicides like metolachlor is paramount. Solid-Phase Extraction (SPE) is a critical step in the sample preparation workflow, and the choice of SPE cartridge can significantly impact the recovery and reliability of results. This guide provides a comparative analysis of different SPE cartridges for the extraction of metolachlor, supported by experimental data to aid in the selection of the most suitable product for your analytical needs.
Metolachlor, a widely used chloroacetamide herbicide, requires robust and efficient extraction methods to ensure its detection at trace levels in various environmental matrices such as water and soil. The performance of SPE cartridges is contingent on the sorbent material, which dictates the retention and elution of the target analyte. This comparison focuses on commonly used sorbent types and their effectiveness in metolachlor extraction.
Comparative Analysis of SPE Cartridge Performance
The efficiency of different SPE cartridges for metolachlor extraction is primarily evaluated based on the percentage of recovery. The following table summarizes the performance of various SPE sorbents as reported in scientific literature. It is important to note that recovery can be influenced by the sample matrix, pH, and the specific elution solvent used.
| SPE Sorbent Type | Sample Matrix | Average Recovery (%) | Key Considerations |
| C18 (Octadecylsilane) | Water, Soil | 80-97% | A versatile, non-polar sorbent effective for metolachlor extraction from both water and soil.[1][2][3] Performance can be pH-dependent.[2] |
| Polymeric (e.g., Oasis HLB, Bond Elut PPL) | Water | >60-98% | Hydrophilic-Lipophilic Balanced (HLB) and other polymeric sorbents show excellent retention for a broad range of pesticides, including metolachlor.[4] They are often less affected by sample drying. |
| Graphitized Carbon Black (GCB) | Complex Matrices | Variable | GCB is effective for removing pigments and other interferences but can lead to lower recoveries for planar pesticides if not used in combination with other sorbents or with specific elution protocols. |
| Molecularly Imprinted Polymers (MIPs) | Water | ~98% | MIPs offer high selectivity for the target analyte, S-metolachlor, resulting in very high recovery rates and cleaner extracts.[5] |
Experimental Workflow for Metolachlor Extraction
The general procedure for Solid-Phase Extraction of metolachlor from a water sample involves a series of steps, as illustrated in the workflow diagram below. The specifics of the protocol, such as sample volume, conditioning and elution solvents, and flow rates, should be optimized for each specific application and SPE cartridge type.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are crucial. Below are representative protocols for metolachlor extraction using C18 and polymeric SPE cartridges.
Protocol 1: Metolachlor Extraction from Water using C18 Cartridges
This protocol is adapted from studies evaluating C18 cartridges for herbicide extraction.[2][3]
-
Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.
-
Sample Loading: Load 100 mL of the water sample (pH adjusted to neutral if necessary) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.
-
Elution: Elute the retained metolachlor with 5 mL of ethyl acetate or another suitable organic solvent.
-
Concentration and Analysis: The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (GC-MS or LC-MS/MS).
Protocol 2: Metolachlor Extraction from Soil using C18 SPE Cleanup
This protocol is based on a method involving microwave-assisted extraction followed by SPE cleanup.[1]
-
Initial Extraction: Extract metolachlor from a 10 g soil sample using a suitable solvent mixture (e.g., methanol/water) with microwave assistance.
-
SPE Cartridge Conditioning: Condition a C18 cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.
-
Sample Loading: Pass the supernatant from the initial soil extract through the conditioned C18 cartridge.
-
Fractionation: The extract is fractionated, with the parent compound (metolachlor) being retained on the C18 sorbent.
-
Elution: Elute the metolachlor from the cartridge using an appropriate organic solvent.
-
Analysis: The collected fraction is then analyzed by GC-MS.
Protocol 3: Multi-Residue Pesticide Extraction from Water using Polymeric Cartridges
This protocol is a general representation based on studies using Oasis HLB or Bond Elut PPL cartridges.[4]
-
Cartridge Conditioning: Condition the polymeric cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load a 250 mL water sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v).
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.
-
Elution: Elute the pesticides with a suitable volume of a solvent like acetonitrile or acetone.
-
Analysis: The eluate is then prepared for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdmf.org.br [cdmf.org.br]
- 3. Comparison of Solid Phase Extraction Techniques for Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 4. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard for Metolachlor Analysis: A Comparative Guide to Certified Reference Materials Featuring Metolachlor-d11
For researchers, scientists, and professionals in drug development, the accurate quantification of the herbicide metolachlor is paramount for ensuring environmental safety and regulatory compliance. This guide provides a comprehensive analysis of certified reference materials (CRMs) for metolachlor, with a special focus on the use of the stable isotope-labeled internal standard, Metolachlor-d11. Through a review of experimental data and established analytical protocols, this guide will objectively compare the performance of this compound against alternative internal standards, offering a clear pathway to robust and reliable analytical methods.
The use of an appropriate internal standard is critical in analytical chemistry to correct for variations in sample preparation and instrumental analysis, ultimately leading to more accurate and precise results. In the analysis of metolachlor, isotopically labeled analogs are the preferred choice for internal standards due to their similar chemical and physical properties to the target analyte. This guide will delve into the specifics of why a deuterated standard like this compound is a superior choice.
The Critical Role of Internal Standards in Metolachlor Analysis
Metolachlor, a widely used herbicide, and its metabolites are frequently monitored in various environmental matrices such as water, soil, and food products. The complexity of these matrices can introduce significant variability during sample extraction, cleanup, and instrumental analysis, leading to inaccurate quantification. This is where internal standards become indispensable.
An ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical process. Isotopically labeled standards, such as this compound, are considered the gold standard because they co-elute with the unlabeled analyte and experience similar ionization effects in mass spectrometry, effectively compensating for matrix effects and variations in instrument response. The use of such standards in isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving the highest accuracy and precision in quantitative analysis.
This compound: The Superior Choice for Isotope Dilution Analysis
This compound is a deuterated form of metolachlor, where eleven hydrogen atoms have been replaced by deuterium atoms. This significant mass difference allows for its easy differentiation from the native metolachlor by a mass spectrometer, while its chemical behavior remains nearly identical.
Advantages of this compound:
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. As this compound behaves almost identically to metolachlor, it experiences the same matrix effects, allowing for accurate correction. Studies on various pesticides in complex matrices like cannabis have shown that using deuterated internal standards can improve accuracy to within 25% and bring the relative standard deviation (RSD) to under 20%.
-
Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction and cleanup, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the sample preparation process, any losses of the native metolachlor can be accurately accounted for.
-
Improved Precision and Reproducibility: By correcting for variations in sample handling and instrument performance, this compound significantly improves the precision and reproducibility of the analytical method.
Comparison of Internal Standards for Metolachlor Analysis
While this compound is an excellent choice, other internal standards have also been utilized for metolachlor analysis. The following table provides a comparison of commonly used internal standards.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Isotopically Labeled | Closely mimics the analyte's behavior, excellent correction for matrix effects and sample loss. | Higher cost compared to non-labeled standards. |
| Metolachlor-d6 | Isotopically Labeled | Similar advantages to this compound, widely used in established methods. | Slightly lower mass difference compared to d11, which could be a minor drawback in some high-resolution MS applications. |
| Atrazine-d5 | Isotopically Labeled | Commercially available and has been used in multi-residue methods that include metolachlor. | Different chemical structure, may not perfectly mimic the extraction and ionization behavior of metolachlor in all matrices. |
| Structural Analogs | Non-Isotopically Labeled | Lower cost. | Different chemical and physical properties can lead to inadequate correction for matrix effects and sample loss. |
Experimental Protocols for Metolachlor Analysis using this compound
The following provides a generalized experimental workflow for the analysis of metolachlor in water and soil samples using this compound as an internal standard, based on established methodologies like those from the EPA and USGS.
Analysis of Metolachlor in Water by LC-MS/MS
1. Sample Preparation:
- To a 100 mL water sample, add a known amount of this compound internal standard solution.
- Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
- Elute the analytes from the SPE cartridge with a suitable solvent (e.g., ethyl acetate or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in a small volume of a solvent compatible with the LC mobile phase.
2. Instrumental Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both metolachlor and this compound.
Analysis of Metolachlor in Soil by GC-MS
1. Sample Preparation:
- To a 10 g soil sample, add a known amount of this compound internal standard solution.
- Extract the sample with a suitable solvent mixture (e.g., acetone/hexane) using techniques like sonication or accelerated solvent extraction (ASE).
- Filter the extract and concentrate it.
- Perform a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography (GPC) if necessary to remove interfering matrix components.
- Evaporate the cleaned extract to a small volume and exchange the solvent to one suitable for GC injection (e.g., iso-octane).
2. Instrumental Analysis:
- Gas Chromatography (GC):
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector.
- Oven Temperature Program: A temperature gradient to ensure good separation of metolachlor from other components.
- Carrier Gas: Helium.
- Mass Spectrometry (MS):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both metolachlor and this compound.
Performance Data
The following table summarizes typical performance characteristics for analytical methods employing a deuterated internal standard for metolachlor analysis. While specific data for this compound is not always explicitly detailed in publicly available literature, the performance of methods using similar deuterated standards like Metolachlor-d6 provides a strong indication of the expected performance.
| Parameter | Water Analysis (LC-MS/MS) | Soil Analysis (GC-MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | 1 - 10 µg/kg |
| Recovery | 80 - 120% | 70 - 120% |
| Precision (RSD) | < 15% | < 20% |
Visualizing the Analytical Workflow
To further clarify the analytical process, the following diagram illustrates the typical workflow for metolachlor analysis using an internal standard.
Caption: Analytical workflow for metolachlor determination.
Conclusion
The accurate and reliable quantification of metolachlor is essential for environmental monitoring and food safety. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometric techniques like LC-MS/MS or GC-MS, provides the most robust and defensible analytical data. By effectively compensating for matrix effects and variations in sample preparation, this compound ensures the high accuracy and precision required for regulatory compliance and scientific research. While other internal standards can be used, the near-identical chemical and physical properties of this compound to the native analyte make it the superior choice for achieving the highest quality analytical results. This guide provides the foundational knowledge and a starting point for developing and validating analytical methods for metolachlor, empowering researchers and scientists to generate data with the utmost confidence.
A Head-to-Head Comparison: Metolachlor-d11 Versus Structural Analog Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide Metolachlor, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between the isotopically labeled internal standard, Metolachlor-d11, and a common structural analog internal standard, Dipentyl Phthalate. By examining their performance, experimental application, and inherent advantages and limitations, this guide aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
In quantitative analytical chemistry, particularly when employing techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible. This comparison focuses on two distinct types of internal standards used for Metolachlor analysis: a deuterated form of the analyte itself (this compound) and a structurally similar but non-isotopically labeled compound (Dipentyl Phthalate).
Performance Comparison: A Quantitative Overview
The primary advantage of an isotopically labeled internal standard like this compound lies in its near-identical chemical and physical properties to the unlabeled analyte.[1][2] This similarity ensures that it behaves almost identically during extraction, derivatization, and chromatographic separation, and most importantly, experiences the same degree of matrix effects and ionization efficiency in the mass spectrometer.[1][2][3] Structural analogs, while chosen for their similarity, can exhibit different behaviors, leading to less accurate correction.[3]
While direct, side-by-side comparative studies for Metolachlor analysis using both this compound and Dipentyl Phthalate are not extensively published, we can infer their performance based on established principles and data from similar applications. The following table summarizes the expected performance characteristics based on the properties of each type of internal standard.
| Performance Parameter | This compound (Isotopically Labeled) | Dipentyl Phthalate (Structural Analog) | Rationale |
| Recovery | Expected to be very similar to Metolachlor across various matrices. | May differ from Metolachlor due to differences in polarity, solubility, and volatility. | Near-identical chemical structure of this compound ensures it partitions similarly during extraction.[1] |
| Matrix Effect | Effectively compensates for matrix-induced signal suppression or enhancement.[1][2] | May not adequately compensate for matrix effects as it can be affected differently by co-eluting matrix components. | As this compound co-elutes with Metolachlor, it experiences the same ionization efficiency changes.[2][3] |
| Linearity | Excellent linearity over a wide concentration range. | Generally good, but can be compromised by differential matrix effects. | The consistent response ratio of analyte to internal standard for this compound leads to better linearity. |
| Precision | High precision and reproducibility. | Lower precision compared to isotopically labeled standards, especially in complex matrices.[3] | The ability of this compound to correct for subtle variations throughout the analytical process improves precision. |
| Accuracy | High accuracy due to effective correction of systematic and random errors.[1] | Accuracy can be compromised by differences in recovery and matrix effects. | The closer the internal standard is to the analyte in chemical nature, the more accurate the quantification.[3] |
Experimental Protocols: A Practical Guide
The choice of internal standard dictates specific considerations within the analytical workflow. Below are detailed methodologies for utilizing both this compound and Dipentyl Phthalate in a typical quantitative analysis of Metolachlor in a complex matrix (e.g., soil or water).
Experimental Protocol for Metolachlor Analysis using this compound Internal Standard (LC-MS/MS)
-
Sample Preparation:
-
Weigh a representative portion of the homogenized sample (e.g., 10 g of soil or 100 mL of water).
-
Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) at a concentration that is in the mid-range of the expected analyte concentration.
-
Perform sample extraction using an appropriate technique such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Elute the analyte and internal standard from the extraction medium.
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Instrumental Analysis (LC-MS/MS):
-
Inject the reconstituted sample extract into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both Metolachlor and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of Metolachlor and a constant concentration of this compound.
-
Quantify the concentration of Metolachlor in the sample by calculating the ratio of the peak area of Metolachlor to the peak area of this compound and comparing it to the calibration curve.
-
Experimental Protocol for Metolachlor Analysis using Dipentyl Phthalate Internal Standard (GC-FID/MS)
-
Sample Preparation:
-
Weigh a representative portion of the homogenized sample.
-
Spike the sample with a known amount of Dipentyl Phthalate solution in a suitable solvent (e.g., hexane).
-
Perform sample extraction using a method compatible with GC analysis, such as liquid-liquid extraction with a non-polar solvent.
-
Dry the extract over anhydrous sodium sulfate and concentrate it to a small volume.
-
-
Instrumental Analysis (GC-FID/MS):
-
Inject the concentrated extract into the GC system.
-
Perform chromatographic separation using a suitable capillary column (e.g., DB-5ms) with a temperature-programmed run.
-
If using a Flame Ionization Detector (FID), the retention times of Metolachlor and Dipentyl Phthalate are used for identification and their peak areas for quantification.
-
If using a Mass Spectrometer (MS), monitor for characteristic ions of both Metolachlor and Dipentyl Phthalate.
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of Metolachlor and a constant concentration of Dipentyl Phthalate.
-
Quantify the concentration of Metolachlor in the sample by calculating the ratio of the peak area of Metolachlor to the peak area of Dipentyl Phthalate and comparing it to the calibration curve.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the analytical process and the role of the internal standard, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
Caption: The logical relationship between internal standard choice, matrix effects, and analytical accuracy.
Conclusion: Making the Right Choice
The evidence strongly supports the superiority of this compound as an internal standard for the quantitative analysis of Metolachlor, particularly in complex matrices where matrix effects are a significant concern. Its ability to accurately mimic the behavior of the analyte throughout the analytical process leads to higher accuracy, precision, and overall data reliability.
While structural analog internal standards like Dipentyl Phthalate can be a more cost-effective option and may be suitable for less complex matrices or when using detection methods less prone to matrix effects (e.g., FID), their performance can be less reliable. The potential for differential recovery and matrix effects introduces a greater risk of inaccurate quantification.
For researchers in regulated environments, drug development, and those requiring the highest level of data integrity, the investment in an isotopically labeled internal standard such as this compound is highly recommended. It provides the most robust and scientifically sound approach to correcting for analytical variability, ensuring the generation of defensible and high-quality quantitative data.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Metolachlor-d11
Metolachlor-d11, a deuterated analog of the widely used chloroacetanilide herbicide Metolachlor, requires stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its hazardous properties, including potential fatality upon inhalation, skin sensitization, and high toxicity to aquatic life, all waste containing this compound must be managed as hazardous waste in accordance with local, regional, and national regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Waste Classification and Storage
This compound does not have a specific, listed hazardous waste code from the U.S. Environmental Protection Agency (EPA). Therefore, its classification is based on its characteristics, primarily its toxicity. Waste containing this compound should be handled as toxic hazardous waste.
Proper storage of this compound waste is critical to prevent accidental exposure and release. Follow these key principles for waste accumulation in the laboratory:
-
Designated Satellite Accumulation Area (SAA): All this compound waste must be stored in a designated and clearly labeled SAA at or near the point of generation.
-
Container Management:
-
Use chemically compatible containers with secure, leak-proof closures.
-
Ensure containers are in good condition and free from damage.
-
Keep waste containers closed at all times, except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the specific contents, including "this compound".
-
-
Segregation: this compound is incompatible with strong oxidizing agents and strong acids.[1] Store this compound waste separately from these substances to prevent potentially hazardous reactions.
| Parameter | Guideline | Source |
| Waste Classification | Toxic Hazardous Waste (Characteristic) | General laboratory safety guidelines |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
| Container Requirements | Chemically compatible, Securely closed, Labeled "Hazardous Waste" | General laboratory safety guidelines |
| Storage Location | Designated Satellite Accumulation Area (SAA) | General laboratory safety guidelines |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach for the disposal of this compound is paramount. The following workflow outlines the necessary steps from waste generation to final disposal.
Spill and Decontamination Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Personal Protective Equipment (PPE) for Spill Cleanup:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Lab coat
-
In case of significant spills or aerosols, respiratory protection may be required.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Spilled Material: Place the absorbed liquid or solid spill material into a designated hazardous waste container.
-
Decontaminate the Area: The affected surfaces must be thoroughly decontaminated. Research has shown that thiosulfate salts can effectively dechlorinate and detoxify chloroacetanilide herbicides like Metolachlor.[2]
Laboratory Decontamination Protocol:
The following is a detailed methodology for the decontamination of laboratory surfaces and equipment contaminated with this compound.
By implementing these rigorous disposal and decontamination procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.
References
Navigating the Safe Handling of Metolachlor-d11: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of Metolachlor-d11 in a laboratory setting. Researchers, scientists, and drug development professionals can utilize this procedural guidance to ensure safe operational practices and mitigate potential hazards. This compound, a deuterated form of the pre-emergent herbicide Metolachlor, requires careful handling due to its potential health and environmental risks.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on established safety guidelines for Metolachlor.[2][3]
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or other suitable material. |
| Eyes | Protective eyewear | Safety glasses with side shields, goggles, or a face shield.[2][3] |
| Body | Protective clothing | Long-sleeved shirt and long pants, or a laboratory coat.[2][3] |
| Feet | Closed-toe shoes | Substantial footwear that covers the entire foot.[2][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and to maintain the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name (this compound), concentration, and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Handling and Experimental Procedures
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Weighing and Transfer: When weighing or transferring the substance, use appropriate tools (e.g., spatulas, weigh boats) to prevent spillage.
-
Solution Preparation: When preparing solutions, add the this compound to the solvent slowly while stirring to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Remove and launder any contaminated clothing separately from other laboratory or personal attire.[2][3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. Metolachlor is known to be mobile in soil and can pose a risk to ground and surface water.[2][3]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste. Do not place in regular trash. |
| Aqueous Waste Solutions | Collect in a labeled hazardous waste container for appropriate chemical waste disposal. |
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area. |
Below is a workflow diagram for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
